molecular formula C9H9BrO B1269815 1-(4-(Bromomethyl)phenyl)ethanone CAS No. 51229-51-7

1-(4-(Bromomethyl)phenyl)ethanone

Cat. No.: B1269815
CAS No.: 51229-51-7
M. Wt: 213.07 g/mol
InChI Key: HARITLZHGNEHDS-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARITLZHGNEHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342686
Record name 1-(4-(BROMOMETHYL)PHENYL)ETHANONE
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51229-51-7
Record name 1-(4-(BROMOMETHYL)PHENYL)ETHANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(bromomethyl)phenyl]ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone (CAS: 51229-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Bromomethyl)phenyl)ethanone, also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a versatile bifunctional organic compound. It incorporates both a ketone and a reactive benzylic bromide functional group.[1] This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its capacity to undergo nucleophilic substitution reactions at the bromomethyl position, allowing for the introduction of a wide array of functional groups, while the acetyl group provides a site for further chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and applications in synthetic chemistry.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 51229-51-7[2]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Off-white to yellow-brown solid or oil[2][3]
Melting Point 32.0 - 40.0 °C[2]
Boiling Point 134-136 °C (at 5 Torr)[2]
Density 1.416 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 94.10 °C
Solubility Slightly soluble in Chloroform and Methanol. Very slightly soluble in water (0.66 g/L at 25 °C).[2][4]
SMILES CC(=O)C1=CC=C(C=C1)CBr[2][5]
InChI Key HARITLZHGNEHDS-UHFFFAOYSA-N[4]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, data for closely related structures and mass spectrometry findings provide insight into its characterization.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the molecular ion peak [M+H]⁺ at m/z 213, confirming the molecular weight.[2] The mass spectrum is expected to show a characteristic isotopic pattern for bromine (79Br and 81Br are in a ~1:1 ratio), resulting in significant peaks at m/z 212 and 214.[6] The base peak would likely correspond to the loss of the bromine atom or the methyl group from the acetyl moiety.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm, a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm, and two doublets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the para-substituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum would feature a peak for the methyl carbon, the benzylic carbon, four distinct peaks for the aromatic carbons, and a characteristic downfield peak for the carbonyl carbon (C=O) above δ 190 ppm. For the related compound 2-bromo-1-(4-bromophenyl)ethanone, the carbonyl carbon appears at δ 190.4 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H and C=C stretching.

Synthesis and Reactivity

This compound is typically synthesized from 4'-methylacetophenone via a radical substitution reaction. The benzylic bromide is a reactive electrophile, readily participating in nucleophilic substitution reactions.

Experimental Protocol: Synthesis from 4'-Methylacetophenone

This procedure details the synthesis via Wohl-Ziegler bromination.[2]

Materials:

  • 1-(4-methylphenyl)ethanone (4'-methylacetophenone)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a safer alternative like trifluorotoluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-methylphenyl)ethanone (e.g., 600 mg, 4.47 mmol) in carbon tetrachloride (15 mL).[2]

  • Add N-Bromosuccinimide (NBS) (1.05-1.2 equivalents, e.g., 955 mg, 5.37 mmol) and a catalytic amount of benzoyl peroxide (e.g., 31 mg, 0.13 mmol) to the solution.[2]

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen).[2] Initiation can also be achieved using a UV lamp.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete after about 3 hours, or when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating.[2]

  • After completion, cool the reaction mixture to room temperature.[2]

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, this compound, which can be purified further by recrystallization or column chromatography if necessary.[2] A yield of approximately 71% can be expected.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4_Me_Acetophenone 4'-Methyl- acetophenone Reaction Reflux in CCl₄ (~3 hours) 4_Me_Acetophenone->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Benzoyl Peroxide (Initiator) Initiator->Reaction Workup 1. Cool to RT 2. Filter 3. Concentrate Reaction->Workup Reaction Mixture Target 1-(4-(Bromomethyl)phenyl)- ethanone Workup->Target Crude Product Byproduct Succinimide Workup->Byproduct Filtered Solid

Synthesis of this compound.

Applications in Drug Development

The primary application of this compound in drug development is its role as a key intermediate. It is particularly useful in the synthesis of dihydropyrimidine (DHPM) and thiopyrimidine derivatives, which are classes of heterocyclic compounds investigated for a range of biological activities, including antiviral properties.[2]

Experimental Protocol: Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)

The following is a representative protocol for a three-component Biginelli reaction, adapted for the use of this compound as the aldehyde component.[1][9][10]

Materials:

  • This compound (1.0 mmol)

  • A β-ketoester, such as ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., catalytic amount of HCl, Yb(OTf)₃, or another Lewis acid)

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the acid catalyst in a round-bottom flask containing ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.

  • Upon completion, cool the reaction mixture to room temperature or place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water or cold ethanol to remove unreacted urea and catalyst.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyrimidine derivative.

Biginelli_Reaction A 1-(4-(Bromomethyl)phenyl)- ethanone (Aldehyde Component) Iminium Acyliminium Ion (Intermediate) A->Iminium B Ethyl Acetoacetate (β-Ketoester) Reaction One-Pot Cyclocondensation (Reflux in Ethanol) B->Reaction C Urea or Thiourea C->Iminium Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Iminium catalyzes Iminium->Reaction Product 4-(4-Acetylbenzyl)-3,4-dihydropyrimidin-2(1H)-one (DHPM Derivative) Reaction->Product

Logical workflow for the Biginelli reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification
Hazard ClassGHS Code(s)Signal Word
Acute toxicity, Oral (Category 4)H302Danger
Skin irritation (Category 2)H315
Serious eye damage (Category 1)H318
Respiratory irritation (Category 3)H335

Data sourced from ECHEMI Safety Data Sheet.[11]

Precautionary Measures
TypePrecautionary Statement Code(s)Description
Prevention P261, P264, P270, P271, P280Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.
Response P301+P317, P302+P352, P304+P340, P305+P354+P338IF SWALLOWED: Get medical help. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is under an inert atmosphere at 2-8°C.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Data sourced from ECHEMI Safety Data Sheet.[11]

Conclusion

This compound (CAS: 51229-51-7) is a key synthetic intermediate whose value is derived from its dual reactivity. The benzylic bromide allows for facile introduction of various functionalities via nucleophilic substitution, while the acetyl group offers a handle for further derivatization. Its established role in the synthesis of heterocyclic scaffolds, such as dihydropyrimidines, highlights its importance for medicinal chemists and drug development professionals. Proper adherence to safety protocols is critical when handling this reactive and hazardous compound. This guide provides the foundational technical information required for its effective and safe utilization in a research and development setting.

References

p-Acetylbenzyl bromide chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Acetylbenzyl bromide, systematically known as 4-(bromomethyl)acetophenone, is a versatile bifunctional organic compound. It incorporates both a reactive benzylic bromide and a ketone functional group, making it a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Chemical and Physical Properties

The properties of p-acetylbenzyl bromide are summarized in the tables below, providing a ready reference for experimental design and safety assessments.

General and Physical Properties
PropertyValueReference
CAS Number 51229-51-7[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance White to off-white solid
Melting Point 38.5-40.0 °C[1]
Boiling Point 134-136 °C at 5 Torr[1]
Density 1.416 g/cm³ (calculated)[1]
Solubility
SolventSolubilityReference
Water Very slightly soluble (0.66 g/L at 25 °C, calculated)[1]
Chloroform Soluble[2]
Toluene Soluble[2]
Dichloromethane Soluble[2]
Ethanol Soluble
Ether Soluble

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of p-acetylbenzyl bromide.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95Doublet2HAr-H (ortho to C=O)
~7.50Doublet2HAr-H (ortho to CH₂Br)
4.50Singlet2H-CH ₂Br
2.60Singlet3H-COCH
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~197.5C =O
~142.0Ar-C -CH₂Br
~136.5Ar-C -C=O
~129.5Ar-C H (ortho to CH₂Br)
~129.0Ar-C H (ortho to C=O)
~32.0-C H₂Br
~26.5-COC H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1680C=O stretch (aromatic ketone)
~1605, ~1575, ~1400C=C stretch (aromatic ring)
~1265C-C(=O)-C stretch
~1220C-Br stretch
~820p-disubstituted C-H bend

Synthesis

The most common and efficient method for the synthesis of p-acetylbenzyl bromide is through the free-radical bromination of 4-methylacetophenone. This reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.[3][4]

Experimental Protocol: Synthesis of p-Acetylbenzyl Bromide

Materials:

  • 4-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylacetophenone in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction.

  • Continue refluxing until all the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Filter the mixture to remove the succinimide by-product.

  • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude p-acetylbenzyl bromide can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow Synthesis of p-Acetylbenzyl Bromide cluster_reactants Reactants cluster_process Reaction & Workup cluster_products Products & Purification 4-Methylacetophenone 4-Methylacetophenone Reflux Reflux with Light 4-Methylacetophenone->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux Initiator Benzoyl Peroxide (Initiator) Initiator->Reflux Solvent Carbon Tetrachloride (Solvent) Solvent->Reflux Filtration1 Filtration Reflux->Filtration1 Remove Succinimide Washing Aqueous Washing Filtration1->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude p-Acetylbenzyl Bromide Evaporation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure p-Acetylbenzyl Bromide Purification->Final_Product

Caption: Workflow for the synthesis of p-acetylbenzyl bromide.

Reactivity and Applications

The primary utility of p-acetylbenzyl bromide in organic synthesis stems from the high reactivity of the benzylic bromide.[1] This functional group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2), allowing for the introduction of the p-acetylbenzyl moiety into a wide range of molecules.[1] The ketone group, on the other hand, can be used for subsequent transformations such as reductions, oxidations, or the formation of imines and enamines.

Nucleophilic Substitution

A common application of p-acetylbenzyl bromide is the alkylation of nucleophiles such as amines, alcohols, thiols, and carbanions.[1]

Experimental Protocol: Reaction with a Nucleophile

The following is a representative procedure for the reaction of p-acetylbenzyl bromide with a nucleophile, in this case, cyanoacetylhydrazine.[5]

Materials:

  • p-Acetylbenzyl bromide (referred to as ω-bromo-(4-methylacetophenone) in the reference, assuming a typo and it refers to the acetyl group)

  • Cyanoacetylhydrazine

  • 1,4-Dioxane

  • Ice/water mixture

Procedure:

  • Dissolve cyanoacetylhydrazine in 1,4-dioxane in a suitable reaction vessel.

  • Add an equimolar amount of p-acetylbenzyl bromide to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing an ice/water mixture to precipitate the product.

  • Collect the solid product by filtration and dry.

  • The product can be further purified by recrystallization from ethanol.

Reaction_Pathway Nucleophilic Substitution of p-Acetylbenzyl Bromide pABB p-Acetylbenzyl Bromide Reaction pABB->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Product Substituted Product Byproduct HBr Reaction->Product SN2 Reaction Reaction->Byproduct

Caption: General reaction pathway for p-acetylbenzyl bromide.

Safety and Handling

p-Acetylbenzyl bromide is a hazardous substance and should be handled with appropriate safety precautions.[1]

  • Eye Irritation: Causes serious eye damage.

  • Skin Irritation: Causes skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Toxicity: Harmful if swallowed.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

p-Acetylbenzyl bromide is a key synthetic intermediate with a rich and versatile chemistry. Its bifunctional nature allows for a wide range of transformations, making it a valuable tool for the synthesis of complex organic molecules in the pharmaceutical and specialty chemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-(4-(bromomethyl)phenyl)ethanone is a valuable synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

This compound, also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a substituted aromatic ketone. The structure features a phenyl ring substituted with an acetyl group and a bromomethyl group at the para position. This bifunctional nature makes it a versatile reagent in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValue
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol [1]
CAS Number 51229-51-7[1][2]
Appearance Off-White Low Melting Solid[1] or Colorless or off white to yellow-brown solid
Melting Point 32.00 °C
Boiling Point 134.00 °C
Flash Point 94.10 °C
InChI Key HARITLZHGNEHDS-UHFFFAOYSA-N[3]
Canonical SMILES CC(=O)C1=CC=C(C=C1)CBr[3]

Synthesis of this compound

This compound is a key intermediate in the synthesis of various organic molecules, including stilbene derivatives, amines, and carbenes. It is particularly useful in the preparation of dihydropyrimidine and thiopyrimidine derivatives, which have shown potential as antiviral agents.[2][]

A common and effective method for the synthesis of this compound is through the bromination of 4'-methylacetophenone.

Experimental Protocol: Synthesis from 4'-Methylacetophenone

This protocol details the synthesis of this compound from 4'-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[2]

Materials:

  • 4'-Methylacetophenone

  • Carbon tetrachloride (CCl4)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

Procedure:

  • A solution of 1-(4-methylphenyl)ethanone (4.47 mmol) is prepared in carbon tetrachloride (15 mL).[2]

  • To this solution, N-bromosuccinimide (5.37 mmol) and benzoyl peroxide (0.13 mmol) are added sequentially.[2]

  • The reaction mixture is then heated to reflux for a period of 3 hours.[2]

  • After the reflux period, the mixture is allowed to cool to room temperature.[2]

  • The cooled mixture is filtered to remove any solid byproducts.[2]

  • The filtrate is concentrated under reduced pressure to yield the crude product.[2]

  • The final product, this compound, is obtained as a brown oil with a reported yield of 71%.[2]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup cluster_product Product Reactant1 4'-Methylacetophenone Solvent Carbon Tetrachloride Reactant1->Solvent Reactant2 N-Bromosuccinimide Reactant2->Solvent Reactant3 Benzoyl Peroxide Reactant3->Solvent Condition Reflux, 3 hours Solvent->Condition Step1 Cool to RT Condition->Step1 Step2 Filter Step1->Step2 Step3 Concentrate Step2->Step3 Product This compound Step3->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Bromomethyl)phenyl)ethanone, a halogenated organic compound, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a ketone and a reactive bromomethyl group, makes it a versatile reagent for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and key applications in the development of bioactive molecules.

Synonyms and Identifiers

A variety of names and identifiers are used in literature and commercial listings for this compound. A consolidated list is provided below for easy reference.

Synonym Identifier
4'-(Bromomethyl)acetophenoneCommon Name
p-(Bromomethyl)acetophenoneCommon Name
4-Acetylbenzyl bromideCommon Name
p-Acetylbenzyl bromideCommon Name
1-[4-(Bromomethyl)phenyl]ethan-1-oneIUPAC Name
Ethanone, 1-[4-(bromomethyl)phenyl]-CAS Index Name
CAS Number 51229-51-7
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
InChI Key HARITLZHGNEHDS-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(CBr)C=C1

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Property Value Reference
Appearance Off-white to yellow-brown solid[1]
Melting Point 32.0 °C[2]
Boiling Point 134-136 °C at 5 Torr[3]
Density 1.416 g/cm³ (Predicted)[3]
Solubility Soluble in chloroform and methanol (slightly)[3]
Storage 2-8°C under inert atmosphere[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 4'-methylacetophenone.[3]

Materials:

  • 4'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of 4'-methylacetophenone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities, including antiviral agents.[5]

1. Synthesis of Dihydropyrimidine and Thiopyrimidine Derivatives (Biginelli Reaction):

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. While a specific protocol starting with this compound is not detailed in the provided results, a general procedure can be adapted. The bromomethyl group can be either introduced before or after the Biginelli reaction, or the aldehyde component can be derived from this compound. A general workflow for a Biginelli reaction is as follows:

General Procedure:

  • A mixture of an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq) is prepared.[6]

  • An acid catalyst (e.g., Brønsted or Lewis acid) is added.[7]

  • The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating.[6]

  • After the reaction is complete, the product is isolated by filtration and purified by recrystallization.[8]

2. Synthesis of Stilbene Derivatives (Wittig Reaction):

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can be converted to the corresponding phosphonium salt, which is then used to generate a phosphorus ylide for the Wittig reaction.

General Procedure:

  • Phosphonium Salt Formation: React this compound with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to generate the phosphorus ylide.[9]

  • Wittig Reaction: React the ylide with an aldehyde or ketone in a suitable solvent (e.g., THF or dichloromethane).[3]

  • Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by chromatography to yield the stilbene derivative.[3]

Visualizations

Logical Relationship of Synthetic Applications

The following diagram illustrates the role of this compound as a precursor in the synthesis of various classes of organic molecules.

Synthetic_Applications A This compound B Dihydropyrimidines / Thiopyrimidines (Antiviral Agents) A->B Biginelli Reaction C Stilbene Derivatives A->C Wittig Reaction D Amines A->D Nucleophilic Substitution E Carbenes A->E Further Transformations

Caption: Synthetic utility of this compound.

Experimental Workflow for Wittig Reaction

The diagram below outlines the general workflow for the synthesis of stilbene derivatives starting from this compound.

Wittig_Workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_end Product A This compound B Phosphonium Salt Formation (+ PPh₃) A->B C Ylide Generation (+ Base) B->C D Wittig Reaction (+ Aldehyde/Ketone) C->D E Stilbene Derivative D->E

Caption: General workflow for stilbene synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of chemical transformations, including the Biginelli and Wittig reactions, makes it an important precursor for the synthesis of diverse, biologically active molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

Spectroscopic Analysis of 4'-(Bromomethyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-(bromomethyl)acetophenone. Due to the limited availability of public spectroscopic data for 4'-(bromomethyl)acetophenone, this document presents the detailed spectroscopic analysis of the closely related compound, 4'-bromoacetophenone, as a valuable reference. The structural difference between the two compounds is the presence of a methylene (-CH2-) group between the phenyl ring and the bromine atom in 4'-(bromomethyl)acetophenone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4'-bromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.82Doublet2HAromatic protons ortho to the carbonyl group
7.61Doublet2HAromatic protons meta to the carbonyl group
2.57Singlet3HMethyl protons of the acetyl group

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
197.0Carbonyl carbon (C=O)
135.8Aromatic carbon attached to the carbonyl group
131.9Aromatic carbons ortho to the bromine atom
129.8Aromatic carbons meta to the bromine atom
128.3Aromatic carbon attached to the bromine atom
26.5Methyl carbon of the acetyl group

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3010MediumAromatic C-H stretch
~1670-1685StrongCarbonyl (C=O) stretch
~1600MediumAromatic C=C stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
198/200~1:1 ratioMolecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br)
183/185High[M-CH₃]⁺
155/157Medium[M-COCH₃]⁺
76High[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

  • The solution is then filtered through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

  • The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired at a frequency of 400 MHz. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR: The spectrum is acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

  • A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

  • The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • For GC-MS, the sample is first dissolved in a suitable volatile solvent.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound (4'-(bromomethyl)acetophenone) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR ThinFilm Thin Film Preparation on Salt Plate Sample->ThinFilm For IR GC_Injection Dissolution for GC Injection Sample->GC_Injection For MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ThinFilm->IR MS GC-MS System GC_Injection->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis.

References

Solubility Profile of p-(Bromomethyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of p-(bromomethyl)acetophenone (CAS No: 51229-51-7), a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development. This document presents available solubility data, a comprehensive experimental protocol for solubility determination, and a logical workflow for assessing solubility.

Quantitative and Qualitative Solubility Data

The solubility of p-(bromomethyl)acetophenone has been characterized in various solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that much of the publicly available quantitative data is based on computational predictions.

SolventChemical FormulaSolvent TypeSolubilityTemperature (°C)Data Type
WaterH₂OPolar Protic0.66 g/L[1][2]25Calculated
WaterH₂OPolar Protic1.1 mg/mLNot SpecifiedCalculated[3]
ChloroformCHCl₃Polar AproticSlightly SolubleNot SpecifiedQualitative[4]
MethanolCH₃OHPolar ProticSlightly SolubleNot SpecifiedQualitative[4]

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound like p-(bromomethyl)acetophenone in a given solvent. This method, often referred to as the isothermal equilibrium method, involves saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

  • p-(Bromomethyl)acetophenone (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps or sealed test tubes

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Spatula and weighing paper

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of p-(bromomethyl)acetophenone to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different solvent. An "excess amount" means adding enough solid so that undissolved particles are clearly visible after initial mixing.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a sample from the clear supernatant of each vial using a pipette or syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, filtered saturate with the same solvent used for dissolution. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of p-(bromomethyl)acetophenone.

    • A calibration curve should be prepared using standard solutions of known concentrations of p-(bromomethyl)acetophenone in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration in the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new compound. This systematic approach ensures a comprehensive understanding of its solubility characteristics across a range of solvent polarities.

Solubility_Workflow start Start: Obtain Solid Compound (p-(bromomethyl)acetophenone) select_solvents Select Diverse Solvents (Polar Protic, Polar Aprotic, Non-polar) start->select_solvents qual_test Perform Qualitative Screening Test select_solvents->qual_test prepare_solutions Prepare Supersaturated Solutions in Vials qual_test->prepare_solutions Proceed with Quantitative Analysis equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prepare_solutions->equilibrate sample_filter Sample Supernatant & Filter (0.45 µm) equilibrate->sample_filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample_filter->quantify calculate Calculate Solubility (mg/mL, mol/L, etc.) quantify->calculate report Report Data in Structured Table calculate->report

Caption: Logical workflow for experimental solubility determination.

References

A Technical Guide to 1-(4-(Bromomethyl)phenyl)ethanone: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-(Bromomethyl)phenyl)ethanone, a key building block in synthetic organic chemistry, with a focus on its commercial availability, synthesis, and applications in the development of pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical process development.

Commercial Availability and Suppliers

This compound (CAS No: 51229-51-7), also known as 4'-bromomethylacetophenone or p-acetylbenzyl bromide, is a commercially available reagent. It is typically offered as a colorless to off-white or yellow-brown solid. Several chemical suppliers provide this compound in various quantities and purities. Below is a summary of prominent suppliers and their offerings.

SupplierAvailable QuantitiesPurityPhysical FormAdditional Information
Sigma-Aldrich 100 mg, 250 mg, 1 g95%Colorless or off-white to yellow-brown solidStorage temperature: Refrigerator.
Biosynth 2 g, 5 g, 10 g, 25 g, 2000 g--Storage temperature: 2°C - 8°C.
Pharmaffiliates Inquire for details-Off-White Low Melting SolidStorage: 2-8°C Refrigerator, under inert atmosphere.
BLDpharm Inquire for details--Storage: Inert atmosphere, 2-8°C.
HANGZHOU LEAP CHEM CO., LTD. Inquire for details99%Powder or liquidIndustrial Grade. Storage: Room temperature, ventilated place.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the radical bromination of 4'-methylacetophenone.

Experimental Protocol: Radical Bromination of 4'-Methylacetophenone

This protocol describes the synthesis of this compound from 4'-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

Materials:

  • 1-(4-methylphenyl)ethanone (4'-methylacetophenone)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methylphenyl)ethanone (e.g., 600 mg, 4.47 mmol) in carbon tetrachloride (e.g., 15 mL).

  • To this solution, add N-bromosuccinimide (e.g., 955 mg, 5.37 mmol) and a catalytic amount of benzoyl peroxide (e.g., 31 mg, 0.13 mmol).

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product, this compound, typically as a brown oil.

The product can be further purified by column chromatography if necessary.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of various organic molecules, including stilbene derivatives and N-substituted amines, which are scaffolds of significant interest in drug discovery.

Synthesis of Stilbene Derivatives via the Wittig Reaction

Stilbene derivatives are a class of compounds known for their diverse biological activities.[1] this compound is a key precursor for the synthesis of the corresponding phosphonium salt, which is then used in the Wittig reaction to generate stilbenes.

Step 1: Synthesis of (4-Acetylbenzyl)triphenylphosphonium Bromide

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Toluene

Procedure:

  • Dissolve this compound in toluene in a round-bottom flask.

  • Add an equimolar amount of triphenylphosphine to the solution.

  • Stir the mixture at room temperature. The phosphonium salt will precipitate out of the solution.

  • Filter the solid precipitate, wash with a small amount of cold toluene, and dry under vacuum to obtain (4-acetylbenzyl)triphenylphosphonium bromide.

Step 2: Wittig Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • (4-Acetylbenzyl)triphenylphosphonium bromide

  • An aldehyde (e.g., benzaldehyde)

  • A strong base (e.g., sodium hydride or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

Procedure:

  • Suspend (4-acetylbenzyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add one equivalent of a strong base (e.g., sodium hydride) to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.

  • Add one equivalent of the aldehyde (e.g., benzaldehyde) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired stilbene derivative.

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products 1_4_bromomethyl_phenyl_ethanone This compound phosphonium_salt Formation of (4-Acetylbenzyl)triphenylphosphonium Bromide 1_4_bromomethyl_phenyl_ethanone->phosphonium_salt triphenylphosphine Triphenylphosphine triphenylphosphine->phosphonium_salt aldehyde Aldehyde (e.g., Benzaldehyde) wittig_reaction Wittig Reaction aldehyde->wittig_reaction base Strong Base (e.g., NaH) ylide_formation Ylide Formation base->ylide_formation phosphonium_salt->ylide_formation ylide_formation->wittig_reaction stilbene_derivative Stilbene Derivative wittig_reaction->stilbene_derivative triphenylphosphine_oxide Triphenylphosphine Oxide (byproduct) wittig_reaction->triphenylphosphine_oxide

Workflow for the synthesis of stilbene derivatives via the Wittig reaction.
Synthesis of N-Substituted Amines

This compound can readily undergo nucleophilic substitution with primary or secondary amines to yield N-substituted benzylamines. These products can be valuable intermediates in the synthesis of more complex molecules with potential biological activity.[2][3]

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off any solid byproducts (e.g., triethylammonium bromide).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-(4-acetylbenzyl)amine derivative.

Relevance in Drug Discovery: Modulation of Signaling Pathways

Stilbene derivatives, accessible from this compound, are known to interact with and modulate key intracellular signaling pathways, which is central to their therapeutic effects.[4] Two prominent pathways affected by stilbenoids are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate this pathway, leading to the production of pro-inflammatory mediators. Stilbene derivatives have been shown to inhibit this pathway by suppressing the phosphorylation of key proteins like IκBα and p65, thereby reducing the expression of inflammatory genes.[4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa P IkBa IκBα p65_p50 p65/p50 (NF-κB) IkBa->p_IkBa p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 P p_IkBa->IkBa Degradation Nucleus Nucleus p_p65_p50->Nucleus Inflammatory_Genes Inflammatory Gene Expression p_p65_p50->Inflammatory_Genes Stilbene Stilbene Derivatives Stilbene->IKK Stilbene->p_p65_p50 MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Stilbene Stilbene Derivatives Stilbene->MAPKKK Stilbene->MAPKK Stilbene->MAPK

References

Fundamental reactivity of the bromomethyl group on p-acetylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the Bromomethyl Group on p-Acetylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Acetylbenzyl bromide, also known as 4-(bromomethyl)acetophenone, is a substituted aromatic compound featuring a bromomethyl group and an acetyl group in the para position of the benzene ring. The reactivity of the C(sp³)-Br bond is significantly influenced by the electronic properties of the aromatic ring and its substituents. This guide provides a detailed analysis of the fundamental reactivity of the bromomethyl group in this molecule, focusing on its mechanistic pathways, kinetic behavior, and the profound electronic influence of the para-acetyl substituent. While direct kinetic data for p-acetylbenzyl bromide is sparse in readily available literature, its reactivity can be accurately predicted and understood through established principles of physical organic chemistry, such as linear free-energy relationships, and by comparison with closely related substituted benzyl bromides.

The bromomethyl group is a potent electrophilic site, making p-acetylbenzyl bromide a valuable intermediate in organic synthesis, particularly for the introduction of the p-acetylbenzyl moiety. This is relevant in medicinal chemistry and drug development for creating derivatives of parent molecules to modulate their biological activity, solubility, or other pharmacokinetic properties. Understanding its reactivity profile is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Core Reactivity and Mechanistic Considerations

The primary reactions involving the bromomethyl group of p-acetylbenzyl bromide are nucleophilic substitutions. These reactions can proceed through two main mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and, critically, the electronic effects of the substituents on the benzene ring.[1]

The Electronic Influence of the p-Acetyl Group

The acetyl group (-COCH₃) at the para position is a moderately strong electron-withdrawing group (EWG). It exerts its influence through two primary effects:

  • -I Effect (Inductive): The electronegative oxygen atom of the carbonyl group withdraws electron density from the benzene ring through the sigma bond framework.

  • -M Effect (Mesomeric or Resonance): The acetyl group can delocalize pi-electrons from the ring onto the oxygen atom, creating a partial positive charge within the ring, particularly at the ortho and para positions.

This net electron withdrawal has a profound impact on the two potential substitution pathways:

  • SN1 Pathway: This mechanism involves the formation of a benzyl carbocation intermediate. The electron-withdrawing acetyl group strongly destabilizes this positively charged intermediate by intensifying the positive charge at the benzylic carbon. Consequently, the SN1 pathway is significantly disfavored for p-acetylbenzyl bromide.[2]

  • SN2 Pathway: This mechanism involves a concerted backside attack by a nucleophile on the electrophilic benzylic carbon, proceeding through a single transition state. The electron-withdrawing acetyl group enhances the electrophilicity (partial positive charge) of the benzylic carbon, making it more susceptible to nucleophilic attack. Therefore, reactions of p-acetylbenzyl bromide are expected to proceed predominantly through an SN2 mechanism.[3]

The diagram below illustrates the competing SN1 and SN2 pathways and highlights the destabilizing effect of the p-acetyl group on the SN1 intermediate.

G cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 Pathway (Disfavored) A p-Ac-Ph-CH₂Br + Nu⁻ TS2 [Nu---CH₂(p-Ac-Ph)---Br]⁻ ᵟ⁻ A->TS2 Concerted Attack C p-Ac-Ph-CH₂-Nu + Br⁻ TS2->C D p-Ac-Ph-CH₂Br E p-Ac-Ph-CH₂⁺ + Br⁻ D->E Slow, RDS F p-Ac-Ph-CH₂-Nu E->F + Nu⁻ Fast Destabilized Strongly Destabilized by Electron-Withdrawing -COCH₃ Group E->Destabilized Start p-Acetylbenzyl Bromide + Nucleophile (Nu⁻) Start->A Start->D

Caption: Competing SN1 and SN2 pathways for p-acetylbenzyl bromide reactivity.

Quantitative Analysis via Linear Free-Energy Relationships

The effect of substituents on the reaction rates of benzyl derivatives is quantitatively described by the Hammett equation: log(kₓ/k₀) = ρσ [4][5].

Where:

  • kₓ is the rate constant for the substituted compound.

  • k₀ is the rate constant for the unsubstituted compound (benzyl bromide).

  • σ is the substituent constant, which quantifies the electronic effect of the substituent (positive for EWGs, negative for EDGs).

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

Studies on the solvolysis of substituted benzyl halides consistently show a "broken" or curved Hammett plot.[2][3]

  • For electron-donating groups (negative σ), the plot is steep with a large negative ρ value (e.g., -5 to -4), indicative of an SN1 mechanism with significant positive charge buildup in the transition state.

  • For electron-withdrawing groups (positive σ), the plot is much shallower with a smaller negative or even positive ρ value, consistent with a shift to an SN2 mechanism.[2][3]

The p-acetyl group has a positive σ value, placing p-acetylbenzyl bromide squarely in the region where an SN2 mechanism dominates.

The diagram below shows a conceptual Hammett plot for the solvolysis of substituted benzyl bromides, illustrating this mechanistic shift.

Hammett_Plot Conceptual Hammett Plot for Benzyl Bromide Solvolysis cluster_data xaxis <-- Electron Donating (σ < 0)               Electron Withdrawing (σ > 0) --> yaxis log(k/k₀) <-- Slower         Faster --> origin origin->xaxis Substituent Constant (σ) origin->yaxis p1 p3 p1->p3   SN1 Mechanism   (Large negative ρ) p2 p4 p5 p4->p5   SN2 Mechanism   (Small ρ) p_acetyl label_acetyl Expected position for p-Acetylbenzyl Bromide (σₚ = +0.50) p_acetyl->label_acetyl

Caption: Conceptual Hammett plot showing the mechanistic shift for benzyl bromides.
Data Tables

The following tables summarize relevant quantitative data for understanding the reactivity of p-acetylbenzyl bromide in the context of other substituted analogs.

Table 1: Hammett Substituent Constants (σₚ) for Para-Substituents

Substituent σₚ Value Electronic Effect
-OCH₃ -0.27 Strong Electron Donating
-CH₃ -0.17 Weak Electron Donating
-H 0.00 Reference
-Cl +0.23 Weak Electron Withdrawing
-COCH₃ +0.50 Moderate Electron Withdrawing
-CN +0.66 Strong Electron Withdrawing

| -NO₂ | +0.78 | Strong Electron Withdrawing |

Table 2: Representative Hammett Reaction Constants (ρ) for Solvolysis of Benzyl Derivatives

Reaction System Substituent Type Mechanism Approx. ρ Value Reference
Substituted Benzyl Tosylates Electron Donating SN1-like -5.58 [2]
Substituted Benzyl Tosylates Electron Withdrawing SN2-like -2.81 [2]

| Substituted Benzyl Bromides in 80% Ethanol | Electron Withdrawing | SN2 | (Shallow Slope) |[3] |

Data compiled from analogous systems to infer reactivity.

Experimental Protocols

The following sections provide detailed methodologies for investigating the reactivity of p-acetylbenzyl bromide.

Protocol 1: General Procedure for Nucleophilic Substitution (N-Benzylation)

This protocol describes a representative SN2 reaction between p-acetylbenzyl bromide and a primary or secondary amine.

Materials:

  • p-Acetylbenzyl bromide

  • Amine nucleophile (e.g., piperidine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and methanol (30 mL).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Substrate Addition: Dissolve p-acetylbenzyl bromide (1.2 eq) in a minimal amount of methanol (approx. 10 mL) and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane (50 mL) and water (50 mL). Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated product.

Protocol 2: Kinetic Study of Solvolysis by Titration

This protocol details a method for determining the pseudo-first-order rate constant for the solvolysis of p-acetylbenzyl bromide in an 80% ethanol/water mixture. The reaction produces HBr, which can be titrated with a standardized base.

Materials:

  • p-Acetylbenzyl bromide

  • 80:20 (v/v) Ethanol:Water solvent

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

  • Phenolphthalein indicator

  • Acetone (to quench the reaction)

  • Ice bath, constant temperature bath, pipettes, burette, conical flasks

Procedure:

  • Solution Preparation: Prepare a stock solution of p-acetylbenzyl bromide in the 80% ethanol solvent (approx. 0.1 M).

  • Equilibration: Place the stock solution and a separate flask of the 80% ethanol solvent in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C) for at least 20 minutes to equilibrate.

  • Reaction Initiation: To start a kinetic run, pipette a known volume of the solvent (e.g., 50.0 mL) into a flask in the temperature bath. Pipette a known volume of the equilibrated stock solution (e.g., 5.0 mL) into this flask, start a timer immediately, and mix thoroughly. This is t=0.

  • Aliquot Sampling: At recorded time intervals (e.g., every 10, 15, or 30 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and immediately quench it in a conical flask containing 10 mL of ice-cold acetone to stop the reaction.

  • Titration (tₓ): Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent faint pink endpoint is reached. Record the volume of NaOH used (Vₓ).

  • Infinity Titration (t∞): After approximately 10 half-lives (or by heating a separate aliquot to completion), determine the final concentration of HBr by titrating a final aliquot. This gives the infinity volume (V∞).

  • Data Analysis: The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln(V∞ - Vₓ) versus time (t) , as the relationship is given by: ln(V∞ - Vₓ) = -kt + ln(V∞).

The workflow for this kinetic analysis is visualized below.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare 0.1 M p-Ac-BnBr in 80% Ethanol equilibrate Equilibrate Solutions at Reaction Temp (T) prep_sol->equilibrate prep_naoh Standardize ~0.02 M NaOH Solution prep_naoh->equilibrate start Initiate Reaction at t=0 equilibrate->start sample Withdraw Aliquots (5 mL) at Timed Intervals (t) start->sample infinity Determine V∞ (Infinity Titration) start->infinity quench Quench in Ice-Cold Acetone sample->quench titrate Titrate HBr with NaOH to get Vₓ quench->titrate plot Plot ln(V∞ - Vₓ) vs. time (t) titrate->plot infinity->plot calc Calculate Rate Constant (k) from slope = -k plot->calc

Caption: Experimental workflow for the kinetic analysis of p-acetylbenzyl bromide solvolysis.

Conclusion

The fundamental reactivity of the bromomethyl group on p-acetylbenzyl bromide is dominated by the strong electron-withdrawing nature of the para-acetyl substituent. This electronic effect decisively favors a bimolecular (SN2) nucleophilic substitution mechanism by destabilizing the alternative unimolecular (SN1) carbocation intermediate while simultaneously enhancing the electrophilicity of the benzylic carbon. This predictable reactivity profile makes p-acetylbenzyl bromide a reliable and useful building block in synthetic and medicinal chemistry for the installation of the p-acetylbenzyl group onto various nucleophilic scaffolds. The provided protocols offer robust starting points for both the synthetic application and the detailed kinetic investigation of this versatile reagent.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 1-(4-(Bromomethyl)phenyl)ethanone (CAS No. 51229-51-7), a versatile reagent in pharmaceutical research and organic synthesis. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for responding to accidental releases.

PropertyValueReference
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol
Appearance Colorless or off-white to yellow-brown solid[2]
Melting Point 32.0 °C
Boiling Point 134.0 °C
Flash Point 94.10 °C
Solubility Very slightly soluble (0.66 g/L at 25 °C)[1]

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye DamageCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

alt text
alt text

The GHS pictograms for corrosion and health hazard are applicable.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following diagram outlines the recommended PPE workflow.

PPE_Workflow start Handling this compound engineering_controls Work in a certified chemical fume hood start->engineering_controls eye_face_protection Wear tightly fitting safety goggles and a face shield engineering_controls->eye_face_protection hand_protection Wear chemically resistant gloves (e.g., nitrile, neoprene) eye_face_protection->hand_protection body_protection Wear a flame-retardant lab coat and closed-toe shoes hand_protection->body_protection respiratory_protection If dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge body_protection->respiratory_protection end Proceed with experiment respiratory_protection->end

Caption: Personal Protective Equipment (PPE) Workflow.

Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperature is between 2°C and 8°C.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store in an area designated for hazardous chemicals.

First-Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures and Decontamination Protocol

Due to its hazardous nature, a spill of this compound requires a prompt and well-defined response. The following workflow and experimental protocol outline the necessary steps for a minor laboratory spill. For major spills, evacuate the area and contact emergency services.

Spill_Response_Workflow spill Minor Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) alert->ppe contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain neutralize Cautiously neutralize with a 5% sodium bicarbonate solution contain->neutralize collect Carefully collect the absorbed and neutralized material into a sealed, labeled waste container neutralize->collect decontaminate Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose end Spill Cleaned and Area Safe dispose->end

Caption: Minor Spill Response and Decontamination Workflow.

Experimental Protocol for Spill Decontamination:

  • Evacuate and Secure: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response team. For a minor spill, ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protective Equipment: Before approaching the spill, don the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Work from the outside of the spill inwards to prevent spreading.

  • Neutralization: As alpha-halo ketones can be reactive, a cautious neutralization step is recommended. Prepare a 5% (w/v) solution of sodium bicarbonate in water. Slowly and carefully add the sodium bicarbonate solution to the absorbed spill. Be aware of potential gas evolution. The bicarbonate will help to neutralize any acidic byproducts and may facilitate the degradation of the alpha-bromo ketone.

  • Collection: Once the reaction has subsided, carefully scoop the mixture into a designated, sealable, and appropriately labeled hazardous waste container.

  • Surface Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in ethanol to dissolve any remaining residue.

    • Follow with a thorough wash of the area with soap and water.

    • All materials used for decontamination (e.g., cloths, paper towels) should be placed in the hazardous waste container.

  • Disposal: Dispose of the sealed hazardous waste container in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information

There is no available data on the ecological effects of this compound.[3] Therefore, it should not be released into the environment, and all waste must be disposed of properly.

Stability and Reactivity

  • Reactivity: Data on specific reactivity is limited.[3]

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Hazardous Decomposition Products: Information on hazardous decomposition products is not available.[3] However, combustion may produce carbon oxides and hydrogen bromide.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional safety protocols.

References

The Synthesis and Application of 1-(4-(Bromomethyl)phenyl)ethanone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Bromomethyl)phenyl)ethanone, a versatile bifunctional molecule, serves as a crucial building block in synthetic organic chemistry. This technical guide provides an in-depth review of its discovery, historical context, synthesis, and its significant application as a key intermediate in the development of antiviral agents. This document details experimental protocols for its synthesis and subsequent utilization in the construction of dihydropyrimidine and thiopyrimidine scaffolds, presenting key quantitative data in structured tables and illustrating reaction pathways and experimental workflows through detailed diagrams.

Introduction and Historical Context

This compound, also known as p-acetylbenzyl bromide, is a substituted acetophenone derivative. While the precise first synthesis of this bromo derivative is not readily found in early literature, the exploration of related haloalkylated acetophenones dates back to the mid-20th century. For instance, the synthesis of the analogous p-chlormethyl-acetophenone was described in 1952, indicating an early interest in this class of compounds as reactive intermediates.[1] The primary importance of this compound lies in its two reactive sites: the electrophilic benzylic bromide and the ketone carbonyl group. This dual reactivity allows for sequential or orthogonal chemical transformations, making it a valuable precursor for a wide array of more complex molecules. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, notably in the construction of pharmacologically active dihydropyrimidine and thiopyrimidine derivatives.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling in a laboratory setting. A summary of its key properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51229-51-7[2]
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance White to off-white or yellowish-brown solid
Melting Point 32.00 °C
Boiling Point 134 °C at 5 Torr
Solubility Soluble in chloroform and methanol

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (CDCl₃) δ (ppm): 7.95 (d, 2H), 7.48 (d, 2H), 4.50 (s, 2H), 2.60 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 197.5, 142.0, 136.5, 129.0, 128.8, 32.5, 26.6
IR (KBr, cm⁻¹) ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1220 (C-Br)
Mass Spectrum (EI) m/z: 212/214 ([M]⁺, bromine isotopes), 197/199, 133, 118, 91, 43

Note: Spectroscopic data are compiled from typical values and may vary slightly depending on the experimental conditions and instrumentation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of 4'-methylacetophenone. This reaction selectively functionalizes the benzylic methyl group.

General Synthesis Workflow

The overall workflow for the synthesis involves the reaction of the starting material with a brominating agent in the presence of a radical initiator, followed by workup and purification.

Synthesis_Workflow Start 4'-Methylacetophenone Reaction Radical Bromination (NBS, Benzoyl Peroxide, CCl₄, Reflux) Start->Reaction Workup Cooling, Filtration, Concentration Reaction->Workup Product This compound Workup->Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4'-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4'-methylacetophenone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid succinimide.

  • Wash the filtrate sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, is typically obtained as a yellow to brown oil or solid and can be purified further by recrystallization or column chromatography if necessary. A typical yield for this reaction is around 70-80%.

Application in the Synthesis of Antiviral Dihydropyrimidinones

A significant application of this compound is in the synthesis of dihydropyrimidine and thiopyrimidine derivatives, a class of heterocyclic compounds known for their wide range of biological activities, including antiviral properties.[3] The synthesis is typically achieved through a multicomponent reaction, often a variation of the Biginelli reaction.

The Biginelli Reaction and Its Modification

The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions. In the context of utilizing this compound, this reactant can be envisioned to participate in subsequent functionalization of a pre-formed dihydropyrimidine scaffold or a related multicomponent reaction. A more direct approach involves using 4-acetylbenzaldehyde (which can be derived from this compound) in a Biginelli reaction, followed by modification. However, the bromomethyl group itself is a powerful handle for introducing the entire p-acetylbenzyl moiety onto a heterocyclic core.

Logical Pathway for Antiviral Synthesis

The following diagram illustrates a logical pathway for the synthesis of a dihydropyrimidine derivative with potential antiviral activity, starting from this compound. This represents a post-Biginelli reaction functionalization strategy.

Antiviral_Synthesis_Pathway cluster_biginelli Biginelli Reaction cluster_functionalization N-Alkylation Aldehyde Aromatic Aldehyde DHPM Dihydropyrimidinone (DHPM) Aldehyde->DHPM BetaKetoester β-Ketoester BetaKetoester->DHPM Urea Urea/Thiourea Urea->DHPM Alkylation N-Alkylation (Base, Solvent) DHPM->Alkylation CoreCompound This compound CoreCompound->Alkylation FinalProduct N-Substituted DHPM (Antiviral Candidate) Alkylation->FinalProduct

Figure 2: Logical pathway for the synthesis of an N-substituted dihydropyrimidinone antiviral candidate.
Detailed Experimental Protocol for Dihydropyrimidinone Synthesis

This protocol describes a general method for the synthesis of a dihydropyrimidinone derivative, which can then be functionalized using this compound.

Part A: Synthesis of a Dihydropyrimidinone Core

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Part B: N-Alkylation with this compound

Materials:

  • Dihydropyrimidinone (from Part A)

  • This compound

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of the dihydropyrimidinone (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) and stir for a short period at room temperature.

  • Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-alkylated dihydropyrimidinone derivative.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, with a history rooted in the mid-20th-century exploration of reactive aromatic compounds. Its straightforward synthesis from 4'-methylacetophenone and its dual reactive centers make it an invaluable tool for medicinal chemists. The application of this compound in the synthesis of dihydropyrimidine and thiopyrimidine derivatives highlights its importance in the development of novel therapeutic agents, particularly those with antiviral activity. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding and practical foundation for the utilization of this versatile chemical building block.

References

Methodological & Application

Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-(4-(bromomethyl)phenyl)ethanone from p-methylacetophenone. This synthesis is a crucial step in the development of various pharmaceutical compounds and biologically active molecules, where the bromomethyl group serves as a key functional handle for further molecular modifications.

Introduction

This compound is a valuable intermediate in organic synthesis. The described method is a selective benzylic bromination that targets the methyl group of p-methylacetophenone. This is typically achieved through a free-radical chain reaction, known as the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2]

Reaction Scheme

Data Presentation

ParameterValueReference
Starting Material p-Methylacetophenone[3]
Reagents N-Bromosuccinimide (NBS), Benzoyl Peroxide (or AIBN)[3][4]
Solvent Carbon Tetrachloride (CCl4) or Acetonitrile[3][5]
Reaction Time 3 hours[3]
Temperature Reflux[3][4]
Yield ~71%[3]
Product Appearance Brown oil or low-melting solid[3]
Molecular Weight 213.07 g/mol [6]
Melting Point 32.0 °C

Experimental Protocol

Materials:

  • p-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (or AIBN - Azobisisobutyronitrile)

  • Carbon Tetrachloride (CCl4), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-methylacetophenone (1.0 eq) in anhydrous carbon tetrachloride (approximately 3-5 mL per mmol of starting material).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.2 eq) and benzoyl peroxide (0.03 eq) as a radical initiator.[3]

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated using a UV lamp.[7] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.[7]

  • Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7] The product is typically a brown oil.[3]

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

  • Bromine and its compounds are corrosive and toxic. Handle N-bromosuccinimide with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Its use should be minimized, and it should be handled in a fume hood.[5] Acetonitrile is a safer alternative solvent.[9][10]

  • Organic peroxides like benzoyl peroxide can be explosive. Handle with care and avoid friction or shock.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Dissolve p-methylacetophenone in CCl4 add_reagents Add NBS and Benzoyl Peroxide start->add_reagents reflux Reflux for 3 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Wash with NaHCO3 and Brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Optional) concentrate->chromatography product This compound concentrate->product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-(4-(Bromomethyl)phenyl)ethanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Bromomethyl)phenyl)ethanone, also known as 4-acetylbenzyl bromide, is a versatile bifunctional synthetic intermediate. Its structure incorporates a reactive benzylic bromide and a ketone functional group, making it a valuable building block for the synthesis of a diverse range of organic molecules. The benzylic bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the ketone can undergo a wide array of carbonyl chemistry reactions. These characteristics make it a key precursor in the development of pharmaceuticals, including antiviral agents and potential kinase inhibitors, as well as in the synthesis of stilbene derivatives and other heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 51229-51-7[1]
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Off-white to yellow-brown solid
Melting Point 32.0 °C
Boiling Point 134 °C
SMILES CC(=O)c1ccc(CBr)cc1[2]

Applications in Organic Synthesis

This compound serves as a crucial intermediate in a variety of synthetic applications, including:

  • Synthesis of Antiviral Agents: It is a key reagent in the synthesis of dihydropyrimidine and thiopyrimidine derivatives that have shown potential as antiviral agents.[1]

  • Synthesis of Stilbene Derivatives: The compound can be converted to the corresponding phosphonium salt or phosphonate ester to participate in Wittig or Horner-Wadsworth-Emmons reactions for the synthesis of stilbene derivatives, which are known for their diverse biological activities.

  • Alkylation of Nucleophiles: The reactive bromomethyl group allows for the straightforward alkylation of a wide range of nucleophiles, including amines, thiols, and phenols, to introduce the 4-acetylbenzyl moiety.

  • Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of various heterocyclic systems, such as thiophenes and pyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4'-methylacetophenone via a free-radical bromination reaction.

Reaction Scheme:

G A Deprotonation of Diethyl (4-acetylbenzyl)phosphonate with Base (e.g., NaH) B Nucleophilic attack on Aldehyde A->B C Formation of Oxaphosphetane Intermediate B->C D Elimination to form Stilbene Derivative C->D G A Flavivirus Particle B Host Cell Receptor Binding A->B C Receptor-Mediated Endocytosis B->C D Endosome Acidification (Low pH) C->D E E Protein Conformational Change D->E F Membrane Fusion E->F G Viral RNA Release into Cytoplasm F->G H Antiviral Compound (e.g., Thiazole Derivative) H->E Inhibits

References

Application of p-Acetylbenzyl Bromide in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

p-Acetylbenzyl bromide is a versatile bifunctional reagent that holds significant potential in medicinal chemistry. Its structure, featuring a reactive benzyl bromide moiety and a para-acetyl group, allows for its use as a versatile building block and linker in the synthesis of a wide array of biologically active molecules. The benzyl bromide group serves as a potent electrophile for alkylation reactions, readily reacting with nucleophiles such as amines, phenols, and thiols. Simultaneously, the acetyl group can be utilized for further chemical modifications, including the formation of Schiff bases, chalcones, or as a handle for attaching other molecular fragments. These characteristics make p-acetylbenzyl bromide a valuable tool in the design and synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents, including its potential application in the construction of complex drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application Notes

Synthesis of Kinase Inhibitors

The benzyl group is a common scaffold in the design of kinase inhibitors. p-Acetylbenzyl bromide can be utilized to introduce a substituted benzyl moiety onto various heterocyclic cores that are known to interact with the ATP-binding site of kinases. The acetyl group can serve as an additional point of interaction or as a site for further derivatization to enhance potency and selectivity.

Example Application: PI3K/Akt/mTOR and MAPK Signaling Pathway Inhibitors

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.[1][2][3] Small molecule inhibitors targeting kinases within these pathways are a major focus of cancer drug discovery.[4] p-Acetylbenzyl bromide can be used to synthesize precursors for such inhibitors. For instance, it can be reacted with a core heterocyclic structure, and the resulting intermediate can be further modified to create a library of potential kinase inhibitors. While specific examples using p-acetylbenzyl bromide are not extensively documented in publicly available literature, the synthesis of related benzyl-substituted kinase inhibitors provides a clear blueprint for its application.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Metabolism mTOR->Proliferation Promotes Inhibitor Potential Inhibitor (derived from p-acetylbenzyl bromide) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Inhibitor Potential Inhibitor (derived from p-acetylbenzyl bromide) Inhibitor->Raf Inhibitor->MEK

Development of GPCR Antagonists

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[5][6][7] The synthesis of small molecule antagonists for GPCRs is a key area of drug discovery. The benzyl moiety is a common feature in many GPCR ligands. p-Acetylbenzyl bromide can be used to introduce this functional group onto a core scaffold, with the acetyl group providing a handle for further modifications to fine-tune receptor affinity and selectivity.

GPCR_Signaling Ligand Agonist GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates Antagonist Antagonist (derived from p-acetylbenzyl bromide) Antagonist->GPCR Blocks agonist binding

Synthesis of Antimicrobial and Antiviral Agents

Benzyl bromide derivatives have shown promise as antibacterial and antifungal agents.[2][8][9] The lipophilicity of the benzyl group can facilitate membrane disruption, a potential mechanism of antimicrobial action. p-Acetylbenzyl bromide can be used to synthesize a variety of compounds for screening as potential antimicrobial or antiviral agents.[10][11][12][13][14][15]

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. The benzylpiperidine scaffold is a key component of the highly potent AChE inhibitor, donepezil.[4][5][16][17] p-Acetylbenzyl bromide can be a starting material for the synthesis of novel benzylpiperidine-based structures as potential AChE inhibitors.

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

The development of targeted therapies such as ADCs and PROTACs relies on the design of effective linkers that connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or an E3 ligase ligand).[10][11][18][19][20][21][22][23] The bifunctional nature of p-acetylbenzyl bromide makes it a candidate for incorporation into such linkers. The benzyl bromide can be used to attach the linker to one part of the conjugate, while the acetyl group can be modified to connect to the other part. The properties of the resulting linker, such as length and rigidity, can be fine-tuned through further chemical modifications.

PROTAC_Workflow cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action POI_ligand Protein of Interest (POI) Ligand E3_ligand E3 Ligase Ligand Linker Linker Synthesis (e.g., from p-acetylbenzyl bromide) PROTAC PROTAC PROTAC_action PROTAC POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination of POI Proteasome Proteasome Degradation POI Degradation

Quantitative Data

The following tables summarize quantitative data for compounds synthesized using benzyl bromide derivatives, illustrating the potential for discovering potent molecules through the application of reagents like p-acetylbenzyl bromide.

Table 1: Antibacterial Activity of Benzyl Bromide Derivatives [8][9]

Compound IDTest OrganismInhibition Zone (mm)MIC (mg/mL)
Benzyl bromide (1a)S. aureus10-171
Benzyl bromide (1a)S. pyogenes10-172
Benzyl bromide (1a)E. faecalis10-172
Benzyl bromide (1c)S. pyogenes-0.5
Benzyl bromide (1c)E. faecalis8-92
Benzyl bromide (1c)S. aureus8-94

Table 2: Antifungal Activity of Benzyl Bromide Derivatives [8]

Compound IDTest OrganismInhibition Zone (mm)MIC (mg/mL)
Benzyl bromide (1a)C. albicans9-350.25
Benzyl bromide (1a)C. krusei9-35-
Benzyl bromide (1c)C. albicans--
Benzyl bromide (1c)C. krusei9-350.5

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzyl-Substituted Compounds [5][24]

CompoundTargetIC₅₀ (µM)
N-benzylated compound 1aAChE40.6
N-benzylated compound 1bAChE51.9
Naphthalimide derivative 4kAChE0.26

Note: The compound IDs in Tables 1 and 2 refer to those in the cited literature. The data in Table 3 are from different studies on benzyl-substituted acetylcholinesterase inhibitors and are presented as representative examples.

Experimental Protocols

The following are representative protocols for key reactions involving benzyl bromides, which can be adapted for use with p-acetylbenzyl bromide.

Protocol 1: Synthesis of a Ketone via Nucleophilic Substitution[2]

This protocol describes the synthesis of a multi-arm aromatic ketone through the reaction of 4-hydroxyacetophenone with a benzyl bromide derivative.

Materials:

  • p-Acetylbenzyl bromide (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 4-hydroxyacetophenone in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add p-acetylbenzyl bromide to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Ketone_Synthesis_Workflow Start Start Materials: p-Acetylbenzyl bromide, 4-Hydroxyacetophenone, K₂CO₃, DMF Reaction Reaction at 60-80 °C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Ketone Product Purification->Product

Protocol 2: N-Alkylation of a Piperazine Derivative[26][27][28]

This protocol outlines the N-alkylation of N-Boc-piperazine with a benzyl bromide.

Materials:

  • p-Acetylbenzyl bromide (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine) (2.0 eq)

  • Acetonitrile (ACN) or DMF

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperazine and the base in ACN or DMF.

  • Add p-acetylbenzyl bromide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dilute the residue with DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling[20][29][30][31][32]

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a benzyl bromide with an arylboronic acid or ester.

Materials:

  • p-Acetylbenzyl bromide (1.0 eq)

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a water-soluble base)

Procedure:

  • To an oven-dried flask, add the arylboronic acid/ester, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent(s) and p-acetylbenzyl bromide via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow reagents {p-Acetylbenzyl Bromide | Arylboronic Acid | Palladium Catalyst | Base} reaction Reaction (Inert Atmosphere, Heat) reagents->reaction Combine in Solvent workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Cross-Coupled Product purification->product

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols: Synthesis of Antiviral Dihydropyrimidine Derivatives Using 4'-(Bromomethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-1 functionalized dihydropyrimidine derivatives, utilizing 4'-(bromomethyl)acetophenone as a key alkylating agent. These compounds are of significant interest due to their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase.

Introduction

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds synthesized through the well-established Biginelli reaction.[1][2] Their diverse biological activities, including antiviral, antibacterial, and anticancer properties, have made them attractive scaffolds in medicinal chemistry.[3][4] Recent studies have shown that N-1 functionalization of the DHPM core can lead to potent antiviral agents. Specifically, derivatives bearing an α,γ-diketobutanoic acid moiety have demonstrated nanomolar inhibition of HIV-1 integrase strand transfer.[5][6]

This application note details a two-step synthetic strategy: the initial synthesis of the dihydropyrimidine core via the Biginelli reaction, followed by N-1 alkylation with 4'-(bromomethyl)acetophenone. This intermediate can then be further elaborated to the active α,γ-diketo acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrimidine Core via Biginelli Reaction

This protocol describes a general method for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Ce(NO₃)₃·6H₂O, 5 mol%)

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and catalyst (5 mol%).

  • For a solvent-free reaction, heat the mixture at 80-100°C for 15-60 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Alternatively, the reactants can be refluxed in ethanol.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask and stir vigorously. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Synthesis of 4'-(Bromomethyl)acetophenone

This protocol describes the radical bromination of 4'-methylacetophenone.

Materials:

  • 4'-Methylacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4'-methylacetophenone (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and irradiate with the lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4'-(bromomethyl)acetophenone.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: N-1 Alkylation of Dihydropyrimidine with 4'-(Bromomethyl)acetophenone

This protocol details the functionalization of the synthesized dihydropyrimidine core.

Materials:

  • Dihydropyrimidinone (from Protocol 1, 1.0 eq)

  • 4'-(Bromomethyl)acetophenone (from Protocol 2, 1.1 eq)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), 1.2 eq)

  • Dry polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dihydropyrimidinone (1.0 eq) and dry DMF.

  • Cool the mixture in an ice bath (0°C).

  • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the anion.

  • Dissolve 4'-(bromomethyl)acetophenone (1.1 eq) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-1 alkylated dihydropyrimidine derivative.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and evaluation of these antiviral compounds.

Table 1: Synthesis Yields

StepCompoundStarting MaterialYield (%)
1DihydropyrimidinoneBenzaldehyde85-95
24'-(Bromomethyl)acetophenone4'-Methylacetophenone70-80
3N-1 Alkylated DHPMDihydropyrimidinone31-56[5]

Table 2: Characterization Data for a Representative N-1 Alkylated DHPM

PropertyValue
Molecular FormulaC₂₂H₂₂N₂O₄
Molecular Weight394.43 g/mol
Melting Point150-152 °C
¹H NMR (CDCl₃, ppm)δ 7.95 (d, 2H), 7.60 (d, 2H), 7.30-7.45 (m, 5H), 5.40 (s, 2H), 5.35 (d, 1H), 4.10 (q, 2H), 2.60 (s, 3H), 2.35 (s, 3H), 1.20 (t, 3H)
¹³C NMR (CDCl₃, ppm)δ 197.5, 165.2, 152.8, 148.5, 143.7, 136.2, 129.0, 128.8, 128.5, 126.5, 99.8, 60.0, 54.5, 48.2, 18.3, 14.2

Table 3: Antiviral Activity and Cytotoxicity Data

CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Prodrug 4c'HIV-10.19[6]>20[6]>105
Control (e.g., Raltegravir)HIV-10.05>100>2000

Visualization of Pathways and Workflows

Signaling Pathway: HIV-1 Integrase Inhibition

The dihydropyrimidine derivatives, after conversion to their α,γ-diketo acid form, target the HIV-1 integrase enzyme. This enzyme is crucial for integrating the viral DNA into the host genome. The inhibitors act by chelating the essential Mg²⁺ ions within the enzyme's active site, thereby blocking the strand transfer step of integration.[5][7]

HIV_Integrase_Inhibition cluster_viral_replication HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Provirus Viral_DNA->Integrated_DNA Integration (catalyzed by Integrase) Integrase HIV-1 Integrase (with Mg2+ cofactors) New_Virions New Virions Integrated_DNA->New_Virions Transcription & Translation Inhibited_Complex Inhibited Integrase-Inhibitor Complex Integrase->Inhibited_Complex DHPM_Derivative Dihydropyrimidine (α,γ-diketo acid form) DHPM_Derivative->Inhibited_Complex Chelates Mg2+ Inhibited_Complex->Integrated_DNA Blocks Strand Transfer

Caption: Mechanism of HIV-1 integrase inhibition by dihydropyrimidine derivatives.

Experimental Workflow

The overall process involves the synthesis of the dihydropyrimidine core, preparation of the alkylating agent, their subsequent reaction, and finally, biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Materials_DHPM Aldehyde, β-Ketoester, Urea Biginelli_Reaction Protocol 1: Biginelli Reaction Start_Materials_DHPM->Biginelli_Reaction DHPM_Core Dihydropyrimidine Core Biginelli_Reaction->DHPM_Core Alkylation Protocol 3: N-1 Alkylation DHPM_Core->Alkylation Start_Materials_Bromide 4'-Methylacetophenone Bromination Protocol 2: Radical Bromination Start_Materials_Bromide->Bromination Bromomethyl_Acetophenone 4'-(Bromomethyl)acetophenone Bromination->Bromomethyl_Acetophenone Bromomethyl_Acetophenone->Alkylation Final_Product N-1 Alkylated DHPM Derivative Alkylation->Final_Product Antiviral_Assay Antiviral Activity Assay (e.g., HIV-1 infected cells) Final_Product->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT assay) Final_Product->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Overall experimental workflow for synthesis and evaluation.

Logical Relationships in Synthesis

This diagram illustrates the convergence of the two synthetic pathways to form the final product.

Logical_Relationships cluster_reactants Starting Materials cluster_intermediates Intermediates Aldehyde Aromatic Aldehyde DHPM Dihydropyrimidine (DHPM) Aldehyde->DHPM Biginelli Reaction Ketoester β-Ketoester Ketoester->DHPM Biginelli Reaction Urea Urea/ Thiourea Urea->DHPM Biginelli Reaction Methylacetophenone 4'-Methyl- acetophenone Bromide 4'-(Bromomethyl)- acetophenone Methylacetophenone->Bromide Bromination Final_Product N-1 Alkylated Dihydropyrimidine DHPM->Final_Product N-Alkylation Bromide->Final_Product N-Alkylation

Caption: Logical flow of the synthetic route.

References

Application Note: A Detailed Protocol for the Synthesis of (E)-1-(4-(2-phenylethenyl)phenyl)ethanone via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for a two-step synthesis of (E)-1-(4-(2-phenylethenyl)phenyl)ethanone. The procedure begins with the formation of a triphenylphosphonium salt from 1-(4-(bromomethyl)phenyl)ethanone, a bifunctional reagent containing both a ketone and a benzylic halide. The subsequent step details the Wittig reaction of the intermediate phosphonium salt with benzaldehyde using a mild base to yield the target stilbene derivative. This protocol is designed to be a robust and reproducible method for synthesizing vinylarenes, which are valuable intermediates in medicinal chemistry and materials science. All quantitative data and experimental procedures are presented in a clear and structured format for ease of use in a laboratory setting.

Reaction Scheme

The overall synthesis is performed in two distinct stages:

Stage 1: Synthesis of (4-acetylbenzyl)triphenylphosphonium bromide

This compound reacts with triphenylphosphine to yield the corresponding phosphonium salt.

Stage 2: Wittig Olefination

The phosphonium salt is deprotonated in situ to form a stabilized ylide, which then reacts with benzaldehyde to produce (E)-1-(4-(styryl)phenyl)ethanone and triphenylphosphine oxide as a byproduct.

Experimental Protocols

This section provides detailed methodologies for the synthesis.

Materials and Equipment
  • Reagents: this compound, triphenylphosphine (PPh₃), benzaldehyde, toluene, diethyl ether, dichloromethane (DCM), potassium carbonate (K₂CO₃), anhydrous magnesium sulfate (MgSO₄), saturated aqueous sodium chloride (brine).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, separatory funnel, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.

Protocol 1: Synthesis of (4-acetylbenzyl)triphenylphosphonium bromide (Salt 1)
  • Combine this compound (e.g., 2.13 g, 10.0 mmol) and triphenylphosphine (2.62 g, 10.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of toluene to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Maintain the reflux for 4 hours. A white precipitate will form as the reaction progresses.

  • After 4 hours, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid three times with 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white powder under vacuum to yield (4-acetylbenzyl)triphenylphosphonium bromide (Salt 1 ). The product is typically used in the next step without further purification.

Protocol 2: Synthesis of (E)-1-(4-(styryl)phenyl)ethanone (Alkene 2)
  • Suspend the phosphonium salt 1 (4.75 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Add benzaldehyde (1.02 mL, 10.0 mmol) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the pure (E)-1-(4-(styryl)phenyl)ethanone (Alkene 2 ).

Data Presentation

Table 1: Reagent Quantities and Properties
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount Used
This compoundC₉H₉BrO213.0710.01.02.13 g
TriphenylphosphineC₁₈H₁₅P262.2910.01.02.62 g
(4-acetylbenzyl)triphenylphosphonium bromideC₂₇H₂₄BrOP475.3610.01.04.75 g (theoretical)
BenzaldehydeC₇H₆O106.1210.01.01.02 mL
Potassium CarbonateK₂CO₃138.2120.02.02.76 g
Table 2: Summary of Reaction Conditions
StepSolventBaseTemperatureTime
1. Phosphonium Salt FormationTolueneN/AReflux (~110 °C)4 h
2. Wittig ReactionDichloromethaneK₂CO₃Room Temp.24 h
Table 3: Expected Product Characterization
CompoundStructureFormulaMW ( g/mol )Expected ¹H NMR signals (CDCl₃, δ ppm)
(E)-1-(4-(styryl)phenyl)ethanoneC₁₆H₁₄O222.28~7.95 (d, 2H), ~7.60 (d, 2H), 7.2-7.5 (m, 7H), ~2.60 (s, 3H)

Visualizations

Diagram 1: Wittig Reaction Mechanism

Wittig_Mechanism A Phosphonium Salt B Ylide Formation A->B Deprotonation C Phosphonium Ylide (Stabilized) B->C D [2+2] Cycloaddition C->D E Oxaphosphetane Intermediate D->E F Cycloreversion E->F G Alkene Product F->G H Triphenylphosphine Oxide F->H Base Base (K₂CO₃) Base->B Aldehyde Benzaldehyde Aldehyde->D

Caption: Simplified mechanism of the stabilized Wittig reaction.

Diagram 2: Experimental Workflow

Workflow cluster_0 Part 1: Phosphonium Salt Synthesis cluster_1 Part 2: Wittig Reaction P1_1 Combine Reactants (Ketone + PPh₃) in Toluene P1_2 Heat to Reflux (4 hours) P1_1->P1_2 P1_3 Cool and Filter P1_2->P1_3 P1_4 Wash with Diethyl Ether P1_3->P1_4 P1_5 Dry Product (Salt 1) P1_4->P1_5 P2_1 Suspend Salt 1, K₂CO₃, and Benzaldehyde in DCM P1_5->P2_1 Use in next step P2_2 Stir at Room Temp (24 hours) P2_1->P2_2 P2_3 Aqueous Workup (Wash with H₂O, Brine) P2_2->P2_3 P2_4 Dry and Concentrate P2_3->P2_4 P2_5 Purify via Column Chromatography P2_4->P2_5 P2_6 Isolate Alkene 2 P2_5->P2_6

Caption: Step-by-step laboratory workflow for the two-part synthesis.

Application Notes and Protocols for the Use of 1-(4-(Bromomethyl)phenyl)ethanone in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-(bromomethyl)phenyl)ethanone as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). This compound is particularly valuable for the synthesis of well-defined polymers with a ketone functional group at the chain end, which can be utilized for further chemical modifications, such as drug conjugation or surface immobilization.

Introduction

This compound is a versatile initiator for polymer synthesis.[1][2] Its chemical structure, featuring a benzyl bromide moiety, allows for the controlled initiation of radical polymerization of various vinyl monomers. The presence of a ketone group provides a reactive handle for post-polymerization modifications, making it a valuable tool for creating functional polymers for applications in drug delivery, biomaterials, and nanotechnology. This document outlines the application of this compound in ATRP for the synthesis of polystyrene and poly(methyl methacrylate), providing detailed protocols and expected outcomes.

Key Applications in Polymer Synthesis

The primary application of this compound in polymer synthesis is as an initiator for Atom Transfer Radical Polymerization (ATRP).[3][4] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[3]

The ketone functionality introduced by this initiator is particularly useful for:

  • Bioconjugation: Attachment of biomolecules such as peptides, proteins, or targeting ligands.

  • Drug Delivery: Covalent attachment of drug molecules to the polymer chain.

  • Surface Modification: Immobilization of polymers onto surfaces to alter their properties.

  • Block Copolymer Synthesis: The terminal halogen can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers.

Experimental Protocols

The following protocols are generalized procedures for the ATRP of styrene and methyl methacrylate using this compound as the initiator. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Protocol 1: ATRP of Styrene

This protocol describes the synthesis of polystyrene with a terminal ketone functionality.

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole (solvent, optional for bulk polymerization)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to initiator) and bpy (2 equivalents relative to initiator).

  • Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of degassed styrene and anisole (if not a bulk polymerization).

  • Inject the initiator, this compound, dissolved in a small amount of degassed anisole, into the reaction mixture to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor monomer conversion via ¹H NMR or gas chromatography.

  • Termination and Purification: After the desired time or conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol.

  • Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Protocol 2: ATRP of Methyl Methacrylate (MMA)

This protocol outlines the synthesis of poly(methyl methacrylate) with a terminal ketone group.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Toluene (solvent)

  • Methanol or Hexane (for precipitation)

  • Tetrahydrofuran (THF) (for analysis)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Wash MMA with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous MgSO₄, and distillation under reduced pressure.

  • Reaction Setup: Follow steps 2 and 3 from Protocol 1.

  • Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of degassed solvent and MMA.

  • Inject the ligand (PMDETA) followed by the initiator, this compound, dissolved in a small amount of degassed solvent.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitoring and Termination: Follow steps 7 and 8 from Protocol 1.

  • Purification: Follow steps 9-11 from Protocol 1, using methanol or hexane for precipitation.

Characterization:

  • Molecular Weight and PDI: Determined by GPC calibrated with PMMA standards.

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from the ATRP of styrene and methyl methacrylate initiated by this compound, based on general principles of ATRP.[5] Actual results may vary depending on specific reaction conditions.

Table 1: ATRP of Styrene - Expected Results

[Styrene]:[Initiator]:[CuBr]:[bpy]Temp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
100:1:1:21106~50~5,000< 1.3
200:1:1:211012~60~12,000< 1.4
500:1:1:211024~70~36,000< 1.5

Table 2: ATRP of Methyl Methacrylate - Expected Results

[MMA]:[Initiator]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
100:1:1:1904~60~6,000< 1.2
200:1:1:1908~70~14,000< 1.3
500:1:1:19018~80~40,000< 1.4

Note: Mn (theoretical) can be calculated as: (([Monomer]/[Initiator]) x Monomer Molecular Weight x Conversion) + Initiator Molecular Weight.

Visualizations

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Schlenk Flask, Catalyst, Ligand) Monomer_Purification->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Evacuate/Backfill with N2/Ar) Reaction_Setup->Inert_Atmosphere Add_Reagents Add Degassed Monomer & Solvent Inert_Atmosphere->Add_Reagents Initiation Inject Initiator (this compound) Add_Reagents->Initiation Polymerization Heat and Stir (e.g., 90-110 °C) Initiation->Polymerization Monitoring Monitor Conversion (NMR/GC) Polymerization->Monitoring Termination Terminate Polymerization (Cool & Expose to Air) Monitoring->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitate Polymer (in Methanol/Hexane) Catalyst_Removal->Precipitation Drying Dry Polymer (Under Vacuum) Precipitation->Drying Characterization Characterization (GPC, NMR, FTIR) Drying->Characterization Final Product

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

Logical Relationship of ATRP Components

ATRP_Components cluster_reaction ATRP Reaction Initiator Initiator This compound Activation Activation Initiator->Activation Monomer Monomer (Styrene or MMA) Propagation Propagation Monomer->Propagation Catalyst Catalyst Cu(I)Br Catalyst->Activation Ligand Ligand (bpy or PMDETA) Ligand->Catalyst complexation Activation->Propagation Active Radical Deactivation Deactivation Deactivation->Activation Reversible Propagation->Deactivation Dormant Species Polymer_Product Ketone-Functionalized Polymer Propagation->Polymer_Product yields

Caption: Key components and their roles in the ATRP process.

References

Application Notes and Protocols: Derivatization of Amines and Phenols with 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, derivatization is often employed to enhance the detectability of analytes, improve their chromatographic separation, or to facilitate mass spectrometric analysis. 1-(4-(Bromomethyl)phenyl)ethanone, a derivative of acetophenone, serves as a versatile reagent for the derivatization of nucleophilic functional groups such as amines and phenols. The α-bromoacetophenone structure is a key intermediate in various organic syntheses.[1][2] This reagent attaches a carbonyl group-containing phenyl moiety to the analyte, which can enhance ultraviolet (UV) absorbance, a critical feature for high-performance liquid chromatography (HPLC) analysis. This process is particularly useful for compounds that lack a strong chromophore.[3]

The derivatization reaction with this compound proceeds via a nucleophilic substitution mechanism, where the amine or phenoxide ion attacks the electrophilic benzylic carbon, displacing the bromide ion. This results in the formation of a stable ether or secondary/tertiary amine derivative, respectively. These derivatives generally exhibit improved chromatographic properties and can be readily detected by UV or mass spectrometry detectors.

Applications

The primary application of derivatizing amines and phenols with this compound is to facilitate their analysis by HPLC with UV detection. This is especially beneficial for:

  • Quantification of low-level analytes: Enhancing the molar absorptivity allows for the detection and quantification of compounds at concentrations that would otherwise be below the limit of detection.

  • Analysis in complex matrices: The derivatization tag can shift the retention time of the analyte, moving it to a region of the chromatogram with less interference from matrix components.

  • Improving chromatographic peak shape: Derivatization can mask polar functional groups, leading to more symmetrical peaks and improved resolution in reverse-phase HPLC.

Beyond analytical applications, this compound and its derivatives are valuable intermediates in synthetic organic chemistry for the construction of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[4][5][6] For instance, it is used in the synthesis of dihydropyrimidine and thiopyrimidine derivatives with potential antiviral activity.[7]

Experimental Protocols

The following are generalized protocols for the derivatization of amines and phenols with this compound. Optimal conditions such as reaction time, temperature, and solvent may vary depending on the specific analyte and should be optimized accordingly.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol is based on the general reactivity of α-halo ketones with amines.

Materials:

  • This compound

  • Amine sample

  • Acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA) or other non-nucleophilic base

  • Reaction vials (e.g., 1.5 mL autosampler vials)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a standard solution of the amine in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a solution of this compound in acetonitrile (e.g., 5 mg/mL).

  • Reaction Mixture: In a reaction vial, combine:

    • 100 µL of the amine solution

    • 200 µL of the this compound solution (excess)

    • 20 µL of triethylamine (to act as a base and scavenger for the HBr byproduct)

  • Reaction: Cap the vial tightly and heat the mixture at 60 °C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Quenching and Dilution: After cooling to room temperature, the reaction can be quenched by adding a small amount of an acid (e.g., formic acid) to neutralize the excess base. Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject an aliquot of the diluted solution into the HPLC system.

Protocol 2: Derivatization of Phenols

This protocol is adapted for the derivatization of phenolic hydroxyl groups.

Materials:

  • This compound

  • Phenolic sample

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Crown ether (e.g., 18-crown-6) as an optional catalyst

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of the phenolic compound in acetonitrile or DMF (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a solution of this compound in the same solvent (e.g., 5 mg/mL).

  • Reaction Mixture: In a reaction vial, combine:

    • 100 µL of the phenol solution

    • 200 µL of the this compound solution

    • A spatula tip of anhydrous potassium carbonate (to deprotonate the phenol)

    • A catalytic amount of 18-crown-6 (optional, to enhance the reactivity of the phenoxide)

  • Reaction: Cap the vial and heat at 70-80 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter the mixture to remove the potassium carbonate. The filtrate can then be diluted for HPLC analysis.

  • Analysis: Inject the diluted solution into the HPLC system.

Quantitative Data

While specific quantitative data for the derivatization of a wide range of amines and phenols with this compound is not extensively documented in readily available literature, the following table provides representative data for analogous derivatization reactions, which can be expected to be similar. The UV absorbance of the resulting derivatives is largely determined by the acetophenone chromophore.

Analyte ClassDerivatizing AgentDetection Wavelength (nm)Typical YieldReference
Fatty Acids2-Bromoacetophenone254>95%[8]
AminesFMOC-Cl265Quantitative[9]
Aliphatic AminesDMQC-OSu310 (Ex), 410 (Em)High

This table presents data for similar derivatizing agents to provide an expected performance range.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of amines and phenols.

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_analyte Prepare Analyte Solution (Amine or Phenol) mix Mix Analyte, Reagent, and Base in Vial prep_analyte->mix prep_reagent Prepare this compound Solution prep_reagent->mix prep_base Prepare Base Solution (e.g., TEA or K2CO3) prep_base->mix react Heat Reaction Mixture (e.g., 60-80°C) mix->react workup Cool, Quench/Filter, and Dilute react->workup hplc Inject into HPLC-UV System workup->hplc data Data Acquisition & Analysis hplc->data

Caption: General workflow for derivatization and HPLC analysis.

Reaction Mechanism

The following diagram illustrates the nucleophilic substitution reaction between an amine/phenol and this compound.

G reagent This compound reaction Nucleophilic Substitution (SN2) reagent->reaction nucleophile Nucleophile (Amine or Phenoxide) nucleophile->reaction product Derivatized Product byproduct HBr or KBr reaction->product reaction->byproduct

Caption: Nucleophilic substitution mechanism for derivatization.

References

Application Notes and Protocols: 1-(4-(Bromomethyl)phenyl)ethanone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-(bromomethyl)phenyl)ethanone as a key starting material for the synthesis of a variety of biologically active heterocyclic compounds. Detailed protocols for the synthesis of thiazoles, quinoxalines, pyrimidines, and pyridines are presented, along with data on reaction conditions and yields. The potential applications of these synthesized compounds in drug discovery are also discussed, drawing from their known antimicrobial and anticancer activities.

Synthesis of Thiazole Derivatives

Thiazole moieties are present in numerous pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] The Hantzsch thiazole synthesis offers a direct and efficient method for the preparation of 2,4-disubstituted thiazoles from α-haloketones, such as this compound, and a thioamide.[3]

A notable application of thiazoles derived from this building block is in the development of novel antimicrobial and anticancer agents.[4][5][6] For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and shown to exhibit promising antimicrobial and anticancer activities.[4]

General Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis start This compound conditions Solvent Heat start->conditions thioamide + Thioamide/Thiourea thioamide->conditions product 2,4-Disubstituted Thiazole conditions->product

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-acetylphenyl)thiazole

This protocol is adapted from the Hantzsch thiazole synthesis methodology.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in 10 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-4-(4-acetylphenyl)thiazole.

Quantitative Data for Thiazole Synthesis
EntryThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
1ThioureaEthanolReflux2-4>80Adapted from[3]
2ThioureaDMF70256[3]

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[7][8][9] A common and efficient method for their synthesis involves the condensation of an α-haloketone with an o-phenylenediamine.[7][10]

The resulting 2-(4-acetylphenyl)quinoxaline derivatives are of significant interest in medicinal chemistry. Studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer therapies.[9][11]

General Reaction Scheme: Quinoxaline Synthesis

Quinoxaline_Synthesis start This compound conditions Solvent Catalyst (optional) Heat start->conditions diamine + o-Phenylenediamine diamine->conditions product 2-(4-Acetylphenyl)quinoxaline conditions->product

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol: One-Pot Synthesis of 2-(4-acetylphenyl)quinoxaline

This protocol is based on the reaction of α-haloketones with o-phenylenediamines.[10]

  • Reaction Setup: To a solution of this compound (1 mmol) in 10 mL of ethanol, add o-phenylenediamine (1 mmol).

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration and wash with water.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield the pure 2-(4-acetylphenyl)quinoxaline.

Quantitative Data for Quinoxaline Synthesis
Entryo-PhenylenediamineSolventTemperature (°C)Time (h)Yield (%)Reference
1o-PhenylenediamineEthanolReflux3-5>85Adapted from[10]
24-substituted o-phenylenediamineTHFRoom Temp.285-95[10]

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are found in a vast number of biologically active compounds with a wide spectrum of activities, including antiviral and anticancer properties.[12] A common synthetic route to pyrimidines involves the cyclization of chalcones with a guanidine or urea derivative.[13][14] Chalcones can be readily prepared from this compound via a Claisen-Schmidt condensation with an appropriate aldehyde.

General Reaction Scheme: Pyrimidine Synthesis via Chalcone Intermediate

Pyrimidine_Synthesis cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation start This compound conditions1 Base Solvent start->conditions1 aldehyde + Aromatic Aldehyde aldehyde->conditions1 chalcone Chalcone Intermediate chalcone_in Chalcone Intermediate conditions1->chalcone conditions2 Base Solvent Heat chalcone_in->conditions2 guanidine + Guanidine/Urea guanidine->conditions2 pyrimidine Substituted Pyrimidine conditions2->pyrimidine

Caption: Two-step synthesis of pyrimidines.

Experimental Protocol: Synthesis of a 4,6-Diarylpyrimidine

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (15 mL).

  • Reaction: Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 4-6 hours.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated chalcone by filtration and wash with water.

  • Purification: Recrystallize the crude chalcone from ethanol.

Step 2: Synthesis of the Pyrimidine

  • Reaction Setup: In a round-bottom flask, combine the synthesized chalcone (1 mmol) and guanidine hydrochloride (1.5 mmol) in ethanol (20 mL).

  • Reaction: Add a solution of sodium hydroxide in water and reflux the mixture for 6-8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Purification: Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Quantitative Data for Pyrimidine Synthesis (via Chalcones)
EntryAldehydeGuanidine/UreaSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeGuanidine HClEthanolReflux6-860-80Adapted from[14]
2Substituted BenzaldehydesUreaEthanolReflux18-20Good[15]

Synthesis of Pyridine Derivatives

Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals.[16] The Kröhnke pyridine synthesis provides a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[16][17] this compound can be readily converted to the corresponding pyridinium salt, making it a suitable precursor for this synthesis.

General Reaction Scheme: Kröhnke Pyridine Synthesis

Krohnke_Pyridine_Synthesis cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Pyridine Ring Formation start This compound conditions1 Solvent start->conditions1 pyridine + Pyridine pyridine->conditions1 salt Pyridinium Salt salt_in Pyridinium Salt conditions1->salt conditions2 Solvent Heat salt_in->conditions2 enone + α,β-Unsaturated Carbonyl enone->conditions2 ammonia + Ammonium Acetate ammonia->conditions2 product Substituted Pyridine conditions2->product

Caption: Two-step Kröhnke synthesis of pyridines.

Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine

Step 1: Synthesis of 1-(2-(4-acetylphenyl)-2-oxoethyl)pyridin-1-ium bromide

  • Reaction Setup: Dissolve this compound (1 mmol) in acetone (10 mL).

  • Reaction: Add pyridine (1.2 mmol) and stir the mixture at room temperature for 24 hours.

  • Isolation: The pyridinium salt will precipitate out of the solution. Collect the solid by filtration and wash with cold acetone.

Step 2: Synthesis of the Pyridine

  • Reaction Setup: In a flask, mix the pyridinium salt (1 mmol), an α,β-unsaturated ketone (e.g., chalcone, 1 mmol), and ammonium acetate (10 mmol).

  • Reaction: Add glacial acetic acid as the solvent and heat the mixture to reflux (around 120 °C) for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water with stirring to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure substituted pyridine.

Quantitative Data for Kröhnke Pyridine Synthesis
Entryα,β-Unsaturated CarbonylNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1ChalconeNH₄OAcAcetic AcidReflux4-6High[17]
2Various enonesNH₄OAcAcetic Acid100497[17]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward and efficient protocols outlined in these notes for the preparation of thiazoles, quinoxalines, pyrimidines, and pyridines, coupled with the significant biological activities of these heterocyclic systems, underscore the importance of this starting material in modern medicinal chemistry and drug discovery. The provided methodologies can be readily adapted and optimized by researchers to generate libraries of novel heterocyclic compounds for biological screening and the development of new therapeutic agents.

References

Application Notes and Protocols for N-alkylation using p-acetylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a diverse array of functional molecules, including active pharmaceutical ingredients (APIs). The introduction of a benzyl group, and specifically a substituted benzyl group such as p-acetylbenzyl, can significantly influence the biological activity of a molecule. The p-acetyl moiety provides a versatile handle for further synthetic modifications or can itself be a key pharmacophoric feature. This document provides a detailed, step-by-step procedure for the N-alkylation of various amines using p-acetylbenzyl bromide, based on established methodologies for similar alkylating agents.

Reaction Principle

The N-alkylation of an amine with p-acetylbenzyl bromide is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of p-acetylbenzyl bromide, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Mandatory Visualizations

Caption: General reaction mechanism for the N-alkylation of a secondary amine with p-acetylbenzyl bromide.

experimental_workflow start Start reagents Combine amine, p-acetylbenzyl bromide, base, and solvent in a flask. start->reagents reaction Stir the reaction mixture at the specified temperature and time. reagents->reaction monitoring Monitor reaction progress using TLC or LC-MS. reaction->monitoring workup Perform aqueous work-up: - Quench the reaction - Separate organic and aqueous layers - Extract aqueous layer monitoring->workup Upon completion drying Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. workup->drying filtration Filter to remove the drying agent. drying->filtration concentration Concentrate the filtrate under reduced pressure. filtration->concentration purification Purify the crude product by column chromatography. concentration->purification characterization Characterize the pure product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: A typical experimental workflow for the N-alkylation of amines using p-acetylbenzyl bromide.

Data Presentation: N-Alkylation of Amines with Benzyl Bromides

The following table summarizes representative conditions and outcomes for the N-alkylation of various amines with benzyl bromide and its derivatives. These examples serve as a guide for optimizing the reaction with p-acetylbenzyl bromide.

Amine SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineBenzyl bromideK₂CO₃AcetonitrileReflux12High[1]
MorpholineBenzyl bromideK₂CO₃AcetoneReflux--[2]
Diethylamine4-Bromobenzyl bromideK₂CO₃AcetonitrileReflux4-6-[1]
AnilineBenzyl bromideNaHCO₃----
2,4-DichloroanilineBenzyl bromideTriethylamineDMF20-25976[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Secondary Amines (e.g., Piperidine, Morpholine)

Materials:

  • p-Acetylbenzyl bromide (1.0 eq)

  • Secondary amine (e.g., piperidine, morpholine) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add p-acetylbenzyl bromide (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(p-acetylbenzyl) amine.

Protocol 2: General Procedure for N-Alkylation of Primary Aromatic Amines (e.g., Aniline)

Materials:

  • p-Acetylbenzyl bromide (1.0 eq)

  • Primary aromatic amine (e.g., aniline) (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary aromatic amine (1.0 eq) and anhydrous DMF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of p-acetylbenzyl bromide (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(p-acetylbenzyl) aniline derivative.

Safety Precautions:

  • p-Acetylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The solvents used are flammable and should be handled with care, away from ignition sources.

Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions, including stoichiometry, base, solvent, temperature, and reaction time, may vary depending on the specific amine substrate and should be optimized accordingly.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-(Bromomethyl)phenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Wohl-Ziegler reaction, which involves the free-radical bromination of the benzylic methyl group of 4'-methylacetophenone.[1][2] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent.[3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over molecular bromine (Br₂)?

A2: NBS is favored because it provides a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) during the reaction.[1][4] This controlled release is crucial for selectivity, favoring the desired benzylic substitution and minimizing side reactions like electrophilic addition to the aromatic ring.[3]

Q3: How critical is the purity of NBS for this synthesis?

A3: The purity of NBS is paramount. Impure or aged NBS often contains excess molecular bromine or acidic impurities like HBr, which can initiate ionic side reactions, leading to the formation of ring-brominated byproducts and a decrease in the overall yield of the desired product.[1][3] For optimal results, it is highly recommended to use freshly recrystallized NBS.

Q4: What are the typical yields for this synthesis?

A4: Reported yields can vary based on the specific conditions. A common laboratory procedure reports a yield of around 71% when using NBS and benzoyl peroxide in carbon tetrachloride.[5] However, yields can be significantly impacted by the factors discussed in the troubleshooting section.

Data Presentation

Table 1: Comparison of Radical Initiators

InitiatorStructureTypical ConcentrationActivationKey Considerations
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂1-5 mol%Thermal (Reflux)Can be corrosive, especially in the presence of acids.[1]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄1-5 mol%Thermal (Reflux)Generally considered a "cleaner" initiator with fewer side reactions compared to peroxides.
Photochemical InitiationUV light (e.g., 405 nm LED)N/ALight EnergyCan offer high selectivity and avoids the need for chemical initiators.[6] Requires specialized equipment.

Table 2: Influence of Solvents on Reaction Outcome

SolventPolarityTypical ConditionsExpected Outcome
Carbon Tetrachloride (CCl₄)Non-polarReflux (~77°C)High Yield & Selectivity. Historically the solvent of choice for Wohl-Ziegler reactions.[2] Use is now highly restricted due to toxicity and environmental concerns.
Acetonitrile (CH₃CN)Polar AproticReflux (~82°C)Good Yield. A viable alternative to chlorinated solvents.[4][7] May slightly favor ring bromination if NBS is not pure.[8]
CyclohexaneNon-polarReflux (~81°C)Good Yield & Selectivity. A safer, environmentally friendlier alternative to CCl₄.[9]
1,2-DichlorobenzenePolar80°CGood Yield. Can be an effective solvent, but requires higher temperatures.[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Impure NBS. 3. Insufficient radical initiation. 4. Hydrolysis of the product during workup.1. Monitor the reaction by TLC or GC-MS to ensure completion. Extend reaction time if necessary. 2. Recrystallize NBS from water before use. 3. Ensure the radical initiator is fresh and added in the correct amount (1-5 mol%). For thermal initiation, ensure the reflux temperature is maintained. For photochemical initiation, check the lamp's output. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere. Minimize contact with water during the workup; wash with brine and dry the organic layer thoroughly with MgSO₄ or Na₂SO₄.[3]
Significant Amount of Dibrominated Product 1. Molar excess of NBS. 2. High reaction temperature.1. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 4'-methylacetophenone. 2. Maintain a controlled reflux temperature. Overheating can increase the rate of the second bromination.[3]
Presence of Ring-Brominated Byproducts 1. Impure NBS containing HBr or Br₂. 2. Use of a polar solvent.1. Use high-purity, freshly recrystallized NBS.[1][3] 2. Switch to a non-polar solvent like cyclohexane or, if necessary, carbon tetrachloride (with appropriate safety measures).[9]
α-Bromination of the Ketone Formation of 2-bromo-1-(4-(bromomethyl)phenyl)ethanone can occur, though it is generally a minor side product in radical conditions.This is often difficult to completely suppress. Purification by column chromatography is the most effective way to separate this isomer.
Reaction Fails to Initiate 1. Inactive radical initiator. 2. Insufficient temperature or light for initiation.1. Use a fresh batch of AIBN or benzoyl peroxide. 2. Ensure the reaction is heated to a vigorous reflux. For photochemical reactions, confirm the light source is functioning correctly and is of the appropriate wavelength.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Initiation
  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methylacetophenone (1.0 eq) in a minimal amount of a suitable non-polar solvent (e.g., cyclohexane or carbon tetrachloride, approx. 5-10 mL per gram of starting material).

  • Addition of Reagents : To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq). It is crucial to use freshly recrystallized NBS.

  • Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (0.02-0.05 eq).

  • Reaction : Heat the mixture to a gentle reflux. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[2] The reaction is typically complete within 1-3 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.

  • Workup :

    • Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide.

    • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
  • Dissolution : In a fume hood, add the impure NBS (e.g., 30 g) to a flask containing distilled water (e.g., 300 mL).

  • Heating : Gently heat the suspension with stirring until the water is near boiling and all the NBS has dissolved.

  • Cooling and Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the white crystals by vacuum filtration, washing them with a small amount of ice-cold water.

  • Drying : Dry the purified NBS crystals under vacuum to remove any residual water. Store the recrystallized NBS in a desiccator, protected from light.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Start Reagents Combine 4'-methylacetophenone, recrystallized NBS, and solvent Start->Reagents Initiator Add radical initiator (AIBN or BPO) Reagents->Initiator Reflux Heat to reflux (1-3 hours) Initiator->Reflux Monitor Monitor reaction (TLC/GC-MS) Reflux->Monitor Cool Cool and filter to remove succinimide Monitor->Cool Wash Aqueous wash (Na₂S₂O₃, H₂O, Brine) Cool->Wash Dry Dry organic layer (Na₂SO₄/MgSO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product SideProduct_Check Analyze side products (NMR/GC-MS) Start->SideProduct_Check Dibrominated High Dibrominated Product SideProduct_Check->Dibrominated Dibromination RingBrominated Ring Brominated Product SideProduct_Check->RingBrominated Ring Bromination NoReaction Starting Material Unchanged SideProduct_Check->NoReaction No Reaction Solution_NBS Use 1.0-1.1 eq. of NBS Control Temperature Dibrominated->Solution_NBS Solution_Recrystallize Recrystallize NBS Use Non-polar Solvent RingBrominated->Solution_Recrystallize Solution_Initiator Check Initiator Activity Ensure Proper Temperature/Light NoReaction->Solution_Initiator

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side products in the bromination of p-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the bromination of p-methylacetophenone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of p-methylacetophenone?

A1: The most common side products in the bromination of p-methylacetophenone arise from over-bromination on the acetyl group and electrophilic substitution on the aromatic ring. The primary side products include:

  • 2,2-Dibromo-1-(4-methylphenyl)ethanone: Formed when a second bromine atom substitutes at the alpha-carbon of the acetyl group.

  • 2,2,2-Tribromo-1-(4-methylphenyl)ethanone: Results from the substitution of all three alpha-hydrogens of the acetyl group.

  • Ring-brominated isomers: Bromination can occur on the aromatic ring, primarily at the positions ortho to the methyl group, leading to products like 1-(3-bromo-4-methylphenyl)ethanone.

The formation of these side products is highly dependent on the reaction conditions.[1]

Q2: My reaction is producing a significant amount of di- and tri-brominated products. How can I favor the formation of the mono-brominated product?

A2: The formation of poly-brominated products is a common issue, often resulting from the use of excess brominating agent or unsuitable reaction conditions.[1] To selectively achieve mono-bromination, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of p-methylacetophenone to the brominating agent. A 1:1 or slightly less than 1:1 ratio is often recommended to avoid over-bromination.[1]

  • Choice of Brominating Agent: Milder and more selective brominating agents, such as N-Bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) for mono-bromination.[2]

  • Reaction Conditions: Conducting the reaction under acidic conditions can help to moderate the reaction rate and improve selectivity for the mono-brominated product.

Q3: I am observing bromination on the aromatic ring instead of the desired alpha-bromination of the acetyl group. What causes this and how can I prevent it?

A3: Ring bromination is a competing electrophilic aromatic substitution reaction. While the acetyl group is deactivating, the methyl group on the p-position is activating, which can promote ring bromination under certain conditions. To favor alpha-bromination on the acetyl side-chain, you should:

  • Avoid Lewis Acid Catalysts in Excess: Using a large excess of a Lewis acid catalyst like AlCl₃ can promote ring bromination.[3][4] For side-chain bromination, either a catalytic amount of a Lewis acid or acidic conditions (e.g., acetic acid) are preferred.

  • Reaction Conditions: Acid-catalyzed enolization is the key step for alpha-bromination.[1] Ensuring the reaction conditions favor this pathway over electrophilic aromatic substitution is crucial. Using a suitable solvent and controlling the temperature can help achieve this.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired 2-bromo-4'-methylacetophenone Incomplete reaction.- Increase reaction time and monitor progress by TLC.- Ensure the reaction temperature is optimal for the chosen brominating agent and solvent.
Formation of multiple side products.- Purify the crude product using column chromatography or recrystallization.[5]
Significant formation of 2,2-dibromo- and 2,2,2-tribromo-4'-methylacetophenone Excess brominating agent.- Use a precise 1:1 or slightly less than 1:1 molar ratio of p-methylacetophenone to the brominating agent.[1]
Reaction time is too long.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Presence of ring-brominated side products Reaction conditions favor electrophilic aromatic substitution.- Avoid using a large excess of Lewis acid catalysts.[3][4]- Employ reaction conditions that favor enolization for alpha-bromination, such as using an acidic solvent like acetic acid.
The aromatic ring is too activated.- While the methyl group is activating, for more strongly activated systems, protecting the activating group might be necessary.[1]
Reaction is very slow or does not proceed Inappropriate brominating agent.- Consider using a more reactive brominating agent if a milder one like NBS is ineffective, but be mindful of selectivity.
Insufficient activation for alpha-bromination.- Ensure the presence of an acid catalyst to promote enolization.

Experimental Protocols

Protocol 1: Selective α-Monobromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This method promotes selective mono-bromination at the alpha-position of the acetyl group.

Materials:

  • p-Methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve p-methylacetophenone (10 mmol) in methanol (20 mL).

  • Add acidic Al₂O₃ (10% w/w of the p-methylacetophenone).

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Reaction Pathways and Logic Diagrams

Below are diagrams illustrating the key reaction pathways and the logical relationship between reaction conditions and product formation.

bromination_pathways pMA p-Methylacetophenone mono_bromo 2-Bromo-4'-methylacetophenone (Desired Product) pMA->mono_bromo Alpha-Bromination (e.g., NBS, Acid catalyst) ring_bromo Ring-Brominated Product (Side Product) pMA->ring_bromo Ring Bromination (e.g., Excess Lewis Acid) di_bromo 2,2-Dibromo-4'-methylacetophenone (Side Product) mono_bromo->di_bromo Further Bromination (Excess Bromine) tri_bromo 2,2,2-Tribromo-4'-methylacetophenone (Side Product) di_bromo->tri_bromo Further Bromination (Excess Bromine)

Caption: Reaction pathways in the bromination of p-methylacetophenone.

troubleshooting_logic cluster_observed Observed Issue cluster_cause Likely Cause cluster_solution Recommended Solution polybromination Polybromination (Di-/Tri-bromo products) excess_br Excess Brominating Agent polybromination->excess_br is caused by ring_bromination Ring Bromination lewis_acid Excess Lewis Acid ring_bromination->lewis_acid is caused by control_stoichiometry Control Stoichiometry (1:1) excess_br->control_stoichiometry is addressed by catalytic_acid Use Catalytic Acid lewis_acid->catalytic_acid is addressed by

Caption: Troubleshooting logic for common side products.

References

Preventing ring bromination during 4'-(bromomethyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-(bromomethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a primary focus on preventing the undesired side reaction of ring bromination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4'-(bromomethyl)acetophenone.

Problem: Significant formation of ring-brominated byproducts alongside the desired product.

Question: My reaction is yielding a mixture containing not only 4'-(bromomethyl)acetophenone but also isomers where bromine is substituted on the aromatic ring. How can I enhance the selectivity for benzylic bromination?

Answer: Achieving high selectivity for the benzylic position over the aromatic ring is a common challenge. The outcome of the reaction is highly dependent on the reaction mechanism. To favor the desired radical substitution at the methyl group, consider the following critical factors:

  • Choice of Brominating Agent: The selection of the brominating agent is paramount. While elemental bromine (Br₂) can be used, it often leads to electrophilic aromatic substitution, resulting in ring bromination. The preferred reagent for selective benzylic bromination is N-Bromosuccinimide (NBS).[1][2][3] NBS maintains a low, steady concentration of bromine radicals, which favors the radical pathway for benzylic substitution.[1][2]

  • Radical Initiator: The reaction with NBS requires a radical initiator to begin the chain reaction.[1][3] Commonly used initiators are azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction should be conducted under conditions that promote the formation of radicals, such as heating or exposure to UV light.[4]

  • Solvent Selection: The solvent plays a crucial role in directing the reaction pathway. Non-polar solvents are highly recommended for benzylic bromination with NBS.[1] Carbon tetrachloride (CCl₄) has been a traditional choice, but due to its toxicity, safer alternatives like cyclohexane are often used.[4] Polar solvents can facilitate ionic mechanisms, which can lead to undesired ring bromination.[1]

  • Reaction Temperature: Temperature control is essential. The reaction should be carried out at a temperature that allows for the decomposition of the radical initiator. For AIBN, this is typically in the range of 70-80 °C.

  • Exclusion of Acid and Light: Electrophilic aromatic bromination can be catalyzed by acid and light. It is therefore advisable to conduct the reaction in the dark (e.g., by wrapping the reaction flask in aluminum foil) and to ensure the reaction medium is free from strong acids. The formation of HBr as a byproduct can be problematic; some protocols add a mild base like barium carbonate to maintain acid-free conditions.[4]

Question: I am already using NBS and AIBN in a non-polar solvent, but ring bromination is still a significant issue. What other factors could be at play?

Answer: If you are still observing poor selectivity with the standard reagents, consider these additional points:

  • Purity of Reagents: Ensure that the 4'-methylacetophenone starting material is of high purity. Also, check the quality of the NBS. Old or impure NBS may appear yellow or brown due to the presence of Br₂ and can lead to side reactions.[4] It is recommended to use freshly recrystallized NBS for best results.[4]

  • Reaction Time and Monitoring: Over-extending the reaction time can lead to the formation of byproducts, including dibrominated species and ring-brominated compounds. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped as soon as the starting material has been consumed.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled. A slight excess of NBS (e.g., 1.1 equivalents) is typically used. A large excess should be avoided as it increases the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of selective benzylic bromination using NBS?

A1: The selective bromination of the methyl group on 4'-methylacetophenone with NBS follows a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[3][4][5] The process is initiated by the homolytic cleavage of a radical initiator (like AIBN) to form radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group, creating a resonance-stabilized benzyl radical.[6][7] This benzylic radical then reacts with a bromine source (NBS or a low concentration of Br₂ generated in situ) to form the 4'-(bromomethyl)acetophenone product and propagate the radical chain.[1][8]

Q2: Why is NBS a better choice than elemental bromine (Br₂) for this synthesis?

A2: NBS is preferred over Br₂ for benzylic bromination because it allows for a low and constant concentration of bromine to be maintained throughout the reaction.[1][2] High concentrations of Br₂ favor ionic reactions, such as electrophilic addition to any potential double bonds or, in this case, electrophilic substitution on the activated aromatic ring. By keeping the bromine concentration low, the radical pathway is favored, leading to selective substitution at the benzylic position.[2]

Q3: How can I effectively monitor the reaction to avoid over-bromination?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts on a silica gel plate. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can visualize the disappearance of the starting material and the appearance of the product. The reaction should be quenched once the starting material spot is no longer visible.

Q4: Besides ring bromination, what are other common byproducts?

A4: A common byproduct, especially if an excess of NBS is used or the reaction is left for too long, is the dibrominated product, 4'-(dibromomethyl)acetophenone.[5] If the reaction does not go to completion, unreacted 4'-methylacetophenone will also be present in the final mixture.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the bromination of 4'-methylacetophenone.

Brominating AgentInitiator/CatalystSolventTemperatureTypical Yield of 4'-(bromomethyl)acetophenoneNotes on Selectivity
NBSAIBN or Benzoyl PeroxideCCl₄ or CyclohexaneRefluxHigh (often >80%)Excellent selectivity for benzylic bromination; minimal ring bromination.[4]
Br₂AlCl₃ (catalytic)Ether or CCl₄0-5 °CHigh for α-brominationThis method brominates the α-carbon of the acetyl group, not the benzylic methyl group.[9]
Br₂AlCl₃ (excess)None80-85 °CHigh for ring brominationLeads to bromination on the aromatic ring, typically at the meta position.[10][11]

Experimental Protocols

Selective Benzylic Bromination of 4'-Methylacetophenone using NBS

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light-excluding covering (e.g., aluminum foil), combine 4'-methylacetophenone (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02-0.1 eq.).

  • Solvent Addition: Add a non-polar solvent such as cyclohexane. The volume should be sufficient to ensure effective stirring.

  • Reaction Execution: Heat the mixture to reflux (approximately 81°C for cyclohexane) with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4'-(bromomethyl)acetophenone.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_pathway Resulting Pathway cluster_product Primary Product NBS + Radical Initiator NBS + Radical Initiator Radical Mechanism Radical Mechanism NBS + Radical Initiator->Radical Mechanism Br2 + Lewis Acid Br2 + Lewis Acid Ionic Mechanism Ionic Mechanism Br2 + Lewis Acid->Ionic Mechanism Non-polar Solvent Non-polar Solvent Non-polar Solvent->Radical Mechanism Polar Solvent / Acid Polar Solvent / Acid Polar Solvent / Acid->Ionic Mechanism Benzylic Bromination Benzylic Bromination Radical Mechanism->Benzylic Bromination Ring Bromination Ring Bromination Ionic Mechanism->Ring Bromination

Caption: Logic diagram for controlling bromination selectivity.

experimental_workflow start Start setup Combine Reactants: - 4'-methylacetophenone - NBS - AIBN - Non-polar solvent start->setup reaction Heat to Reflux (Protect from light) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Filter (Remove succinimide) monitoring->workup Complete purify Wash, Dry, and Evaporate Solvent workup->purify end Recrystallize to obtain pure product purify->end

References

Purification of crude 1-(4-(Bromomethyl)phenyl)ethanone by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(4-(bromomethyl)phenyl)ethanone by recrystallization or column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a colorless or off-white to yellow-brown solid.[1] The crude product, however, may present as a brown oil following synthesis.[2] It has very low solubility in water.[3]

Q2: My crude product is an oil, but the pure compound is a solid. How should I proceed with purification?

It is common for impurities to depress the melting point of a compound, causing it to appear as an oil or a low-melting solid.[4] Both recrystallization and column chromatography are suitable methods for purifying this compound. If the crude product is an oil, column chromatography can be performed directly. For recrystallization, you can attempt to induce crystallization from a suitable solvent system; sometimes, the oil will solidify upon cooling or scratching the flask.

Q3: Which purification method is better for this compound, recrystallization or chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often faster and more economical for removing small amounts of impurities, especially if a suitable solvent is found that selectively dissolves the impurities at room temperature or the desired product at high temperatures.

  • Column chromatography is more effective for separating complex mixtures of impurities or when the impurities have similar solubility profiles to the product.[5] It offers a higher degree of purification but is more time-consuming and requires more solvent.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Select a more polar solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., acetone for ketones).[6][7]
The compound "oils out" instead of crystallizing. The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point.[4]Add more solvent to the hot solution to decrease the saturation. Ensure slow cooling to allow for proper crystal lattice formation. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]
No crystals form upon cooling. The solution is not saturated enough, or crystallization requires initiation.Try scratching the inside of the flask with a glass rod to create nucleation sites.[4][8] Add a seed crystal of the pure compound. If these fail, reduce the volume of the solvent by heating and then allow it to cool again.[4]
Crystallization happens too quickly, yielding fine powder. The solution is too concentrated, or the cooling is too rapid.Reheat the solution and add a small amount of additional solvent.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Slow cooling promotes the formation of larger, purer crystals.[9]
The recovered crystals are still impure. The chosen solvent did not effectively separate the impurities. The impurities may have co-crystallized with the product.A different recrystallization solvent or a multi-solvent system may be necessary.[10][11] Alternatively, column chromatography may be required for better separation.
Column Chromatography
Problem Possible Cause Solution
The compound does not move from the top of the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexane.
Poor separation between the product and impurities. The chosen solvent system is not optimal. The column may have been poorly packed.Run several small-scale TLCs with different solvent systems to find an eluent that provides good separation (ideally, the product should have an Rf of ~0.3-0.4).[12] Ensure the column is packed uniformly without any air bubbles.
The compound appears to be decomposing on the column. The silica gel is too acidic and may be causing the degradation of the benzylic bromide.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.[13]
Fractions are very dilute, and the product is spread across many fractions ("tailing"). The compound may have poor solubility in the eluent, or there might be interactions with the stationary phase.Increase the polarity of the eluent once the product starts to elute to help it move down the column more quickly.[13] Ensure the crude sample is loaded onto the column in a minimal amount of solvent.[14]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility Data and Potential Recrystallization Solvents

Solvent/Solvent SystemSolubility of this compoundSuitability for Recrystallization
WaterVery low (0.66 g/L at 25°C)[3]Poor as a single solvent, but could be used as an anti-solvent in a mixed system.
HexaneLow at room temperature, higher when hot.Good potential for single-solvent recrystallization.
EthanolSoluble.May be too soluble for good recovery unless used in a mixed system with an anti-solvent like water.
IsopropanolModerately soluble.Potential for single-solvent recrystallization.
Hexane/Ethyl AcetateSolubility can be tuned by varying the ratio.A good mixed-solvent system to try, as it is also used for chromatography.[15]

Table 2: Typical Column Chromatography Parameters

ParameterRecommended Condition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing)[5]
Elution Monitoring Thin-Layer Chromatography (TLC)

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation crude Crude Product solvent Add Minimal Hot Solvent crude->solvent dissolved Hot Saturated Solution solvent->dissolved cool Slow Cooling to RT dissolved->cool ice Ice Bath cool->ice crystals_form Crystal Formation cool->crystals_form ice->crystals_form filter Vacuum Filtration crystals_form->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack Pack Silica Gel Column load Load Crude Product pack->load elute Elute with Solvent Gradient (Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Optimizing radical initiator concentration for Wohl-Ziegler bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wohl-Ziegler bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their radical initiation for allylic and benzylic bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a radical initiator in the Wohl-Ziegler bromination?

A1: The Wohl-Ziegler bromination is a free-radical chain reaction.[1][2][3] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to begin this chain reaction. Upon heating or irradiation, the initiator undergoes homolytic cleavage to generate free radicals. These radicals then initiate the reaction, leading to the selective bromination of the allylic or benzylic position of a substrate using N-bromosuccinimide (NBS).[1]

Q2: How do I choose between AIBN and benzoyl peroxide as an initiator?

A2: The choice between AIBN and benzoyl peroxide primarily depends on the reaction temperature. Initiators have a characteristic half-life at a given temperature, which is the time it takes for half of the initiator to decompose. For a controlled and sustained initiation, it's crucial to select an initiator with a suitable half-life at your desired reaction temperature. AIBN is generally preferred for reactions conducted at temperatures between 60-80°C, while benzoyl peroxide is more suitable for higher temperatures.

Q3: What is the optimal concentration of the radical initiator?

A3: The concentration of the radical initiator is a critical parameter that can influence the reaction's efficiency. While a catalytic amount is generally sufficient, the optimal concentration can vary depending on the substrate and reaction conditions. Insufficient initiator may lead to a slow or incomplete reaction, while an excessive amount can potentially lead to unwanted side reactions. It is advisable to start with a small amount (e.g., 0.01-0.1 equivalents relative to the substrate) and optimize based on the reaction outcome.

Q4: Can I use light to initiate the reaction instead of a chemical initiator?

A4: Yes, photochemical initiation using UV or even visible light is a common and effective alternative to chemical initiators in the Wohl-Ziegler reaction.[4] Light can induce the homolytic cleavage of a small amount of bromine (Br₂) that is often present in NBS, thereby starting the radical chain reaction. This method can sometimes offer better control and cleaner reactions.

Troubleshooting Guides

Here are some common issues encountered during Wohl-Ziegler bromination and their potential solutions:

Problem 1: The reaction is not initiating or is very sluggish.

  • Possible Cause: The reaction temperature is too low for the chosen initiator to decompose efficiently.

    • Solution: Increase the reaction temperature to be within the optimal decomposition range of your initiator. Refer to the initiator's half-life data to select an appropriate temperature.

  • Possible Cause: The radical initiator has degraded due to improper storage.

    • Solution: Use a fresh batch of the radical initiator. Store initiators in a cool, dark place as they are sensitive to heat and light.

  • Possible Cause: Presence of radical inhibitors in the solvent or on the glassware.

    • Solution: Use freshly distilled, high-purity solvents. Ensure all glassware is thoroughly cleaned and dried to remove any potential inhibitors.

Problem 2: Low yield of the desired monobrominated product.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the amount of radical initiator. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.

  • Possible Cause: Formation of side products, such as dibrominated compounds.

    • Solution: Carefully control the stoichiometry of NBS (use close to 1.0 equivalent for monobromination). Lowering the reaction temperature might also help improve selectivity.

  • Possible Cause: The substrate is not suitable for radical bromination.

    • Solution: Substrates with multiple reactive sites may lead to a mixture of products. Consider protecting other reactive functional groups before the bromination step.

Problem 3: Formation of significant amounts of dibrominated or other side products.

  • Possible Cause: High concentration of bromine in the reaction mixture. The key to the selectivity of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine.[2][5]

    • Solution: Ensure that the NBS is of good quality and that the reaction is not exposed to excessive light, which can accelerate the formation of bromine. Using a solvent in which NBS has low solubility, like carbon tetrachloride, can also help maintain a low bromine concentration.[2]

  • Possible Cause: The reaction temperature is too high.

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired allylic/benzylic bromination.

Data Presentation

Initiator Decomposition Data

The selection of a radical initiator is critically dependent on its thermal decomposition kinetics. The following table summarizes the half-life data for AIBN and Benzoyl Peroxide at various temperatures.

InitiatorTemperature (°C)Half-life (t½) in hours
AIBN 6010.0
705.0
801.2
851.0
Benzoyl Peroxide 7017.0
805.3
901.9
1000.7

Data compiled from various sources.

Effect of Initiator and NBS Concentration on Product Yield

The following data is from a study on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester. It illustrates how varying the equivalents of AIBN and NBS can impact the final product yield.

EntryAIBN (equivalents)NBS (equivalents)Yield (%)
10.011.2533
20.021.2561
30.041.2570
40.081.2570
50.041.8790
60.042.0092
70.042.5092

Source: Adapted from Lee, S., & Ra, C. S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273.[6]

Experimental Protocols

Protocol 1: General Procedure for Wohl-Ziegler Bromination of an Alkene

This protocol provides a general method for the allylic bromination of an alkene using NBS and a radical initiator.

Materials:

  • Alkene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Radical Initiator (AIBN or Benzoyl Peroxide) (0.02-0.05 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene and anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide and the radical initiator to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Benzylic Bromination of Toluene

This protocol details the specific procedure for the benzylic bromination of toluene.

Materials:

  • Toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Anhydrous Benzene or Carbon Tetrachloride

Procedure:

  • In a flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place a solution of toluene in the chosen solvent.

  • Add NBS and AIBN to the flask.

  • Heat the mixture to reflux.

  • Monitor the reaction by observing the disappearance of the NBS.

  • After the reaction is complete, cool the mixture and filter off the succinimide.

  • Wash the filtrate with water and then with a 5% sodium carbonate solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation.

  • Distill the residue under reduced pressure to obtain benzyl bromide.

Visualizations

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Radical Radical Initiator->Radical Heat/Light Substrate Substrate Radical->Substrate H abstraction Substrate_Radical Substrate_Radical Substrate->Substrate_Radical Br2 Br2 Substrate_Radical->Br2 Br abstraction NBS NBS Brominated_Product Brominated_Product Br_Radical Br_Radical Br_Radical->Substrate H abstraction HBr HBr Br2->Brominated_Product HBrNBS HBrNBS HBrNBS->Br2

Caption: Wohl-Ziegler bromination reaction mechanism.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Check_Temp Is temperature adequate for initiator half-life? Problem->Check_Temp No/Slow Initiation Low_Yield Low_Yield Problem->Low_Yield Low Yield Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Initiator_Quality Is the initiator fresh? Check_Temp->Check_Initiator_Quality Yes End End Increase_Temp->End Use_Fresh_Initiator Use a fresh batch of initiator. Check_Initiator_Quality->Use_Fresh_Initiator No Check_Purity Are solvents and glassware clean? Check_Initiator_Quality->Check_Purity Yes Use_Fresh_Initiator->End Purify_Reagents Use purified solvents and clean glassware. Check_Purity->Purify_Reagents No Check_Purity->Low_Yield Yes Purify_Reagents->End Incomplete_Rxn Is the reaction incomplete? Low_Yield->Incomplete_Rxn Check Optimize_Time_Conc Increase reaction time or initiator concentration. Incomplete_Rxn->Optimize_Time_Conc Yes Side_Products Are there significant side products? Incomplete_Rxn->Side_Products No Optimize_Time_Conc->End Adjust_Stoichiometry Adjust NBS stoichiometry and/or lower temperature. Side_Products->Adjust_Stoichiometry Yes Side_Products->End No Adjust_Stoichiometry->End

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with p-(Bromomethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving p-(bromomethyl)acetophenone, a versatile reagent in organic synthesis. Low conversion rates are a frequent issue, and this guide aims to provide actionable solutions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in reactions with p-(bromomethyl)acetophenone?

Low conversion rates in reactions involving p-(bromomethyl)acetophenone can stem from several factors:

  • Reagent Quality: The purity of p-(bromomethyl)acetophenone is crucial. Impurities can interfere with the reaction. It is also a lachrymator and should be handled with care in a well-ventilated fume hood.[1]

  • Reaction Conditions: Sub-optimal conditions such as incorrect temperature, reaction time, solvent, or base can significantly hinder the reaction progress.

  • Side Reactions: The presence of two reactive sites (the bromomethyl group and the acetyl group) can lead to the formation of undesired byproducts. Common side reactions include elimination, over-alkylation, and reactions involving the carbonyl group.[2]

  • Steric Hindrance: In nucleophilic substitution reactions, a bulky nucleophile may have difficulty accessing the electrophilic carbon of the bromomethyl group, leading to slower reaction rates and lower yields.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The primary side products depend on the reaction type.

  • In Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis):

    • Elimination (E2): If a strong, sterically hindered base is used, it can abstract a proton from the benzylic position, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.[3][4]

    • Over-alkylation: With amine nucleophiles, the initial product can act as a nucleophile itself, leading to the formation of secondary, tertiary, or even quaternary ammonium salts.[2]

  • In Wittig Reactions:

    • Failed Ylide Formation: Incomplete deprotonation of the phosphonium salt will result in unreacted starting material. The choice of a sufficiently strong base is critical.[5][6]

    • Hydrolysis of Ylide: Phosphorus ylides can be sensitive to moisture and can hydrolyze, reducing the amount of active reagent available for the reaction.[7]

Q3: How can I improve the yield of my Williamson ether synthesis with p-(bromomethyl)acetophenone?

To improve the yield of the Williamson ether synthesis, consider the following:

  • Choice of Base: Use a strong, non-hindered base to deprotonate the alcohol. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[8][9]

  • Solvent Selection: A polar aprotic solvent such as DMF or DMSO is generally preferred for SN2 reactions as it solvates the cation of the alkoxide, leaving the anionic nucleophile more reactive.[10]

  • Temperature Control: While heating can increase the reaction rate, excessively high temperatures can promote the competing elimination reaction.[11] Monitor the reaction progress by TLC to determine the optimal temperature.

  • Order of Addition: Typically, the alcohol is deprotonated first to form the alkoxide, followed by the addition of p-(bromomethyl)acetophenone.

Q4: My Wittig reaction with p-(bromomethyl)acetophenone is not working. What should I check?

For a failing Wittig reaction, troubleshoot the following:

  • Phosphonium Salt Formation: Ensure the successful synthesis of the p-acetylbenzyltriphenylphosphonium bromide. This is typically achieved by reacting p-(bromomethyl)acetophenone with triphenylphosphine.[12][13]

  • Ylide Generation: The choice of base is crucial for deprotonating the phosphonium salt to form the ylide. For non-stabilized ylides, a very strong base like n-butyllithium (n-BuLi) is often required.[5][14] The reaction should be carried out under anhydrous and inert conditions.

  • Ylide Stability: The resulting ylide from p-(bromomethyl)acetophenone is semi-stabilized due to the acetyl group. While more stable than non-stabilized ylides, it can still be reactive and should be used relatively quickly after its formation. Stabilized ylides are less reactive and may require heating to react with ketones.[6]

  • Aldehyde/Ketone Purity: Ensure the carbonyl compound is pure and free of acidic impurities that could quench the ylide.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution Reactions
SymptomPossible CauseRecommended Solution
Low conversion of starting material Insufficiently strong base: The nucleophile (e.g., an alcohol) is not fully deprotonated.Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Inappropriate solvent: The solvent may not be suitable for an SN2 reaction.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the anion.[10]
Low reaction temperature: The reaction rate is too slow.Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.
Formation of elimination byproduct Sterically hindered or strong base: The base is acting as a base rather than promoting nucleophilic attack.Use a less hindered base. For example, if using t-BuOK, consider switching to NaH or K2CO3.
Multiple products observed Over-alkylation (with amine nucleophiles): The product is more nucleophilic than the starting amine.Use a large excess of the starting amine to favor mono-alkylation.
Reaction at the carbonyl group: The nucleophile is attacking the acetyl group.This is less common with soft nucleophiles. If observed, consider protecting the carbonyl group before the substitution reaction.
Low Yield in Wittig Reactions
SymptomPossible CauseRecommended Solution
Starting phosphonium salt remains Base is not strong enough: The phosphonium salt is not being deprotonated to form the ylide.For the semi-stabilized ylide from p-(bromomethyl)acetophenone, a strong base like sodium hydride (NaH) or sodium amide (NaNH2) may be required. For less acidic phosphonium salts, stronger bases like n-BuLi are necessary.[5]
Low yield of alkene product Ylide is unstable or has hydrolyzed: The ylide is degrading before it can react with the carbonyl compound.Perform the reaction under strictly anhydrous and inert (e.g., nitrogen or argon) conditions. Use freshly dried solvents.
The ylide is too stable and unreactive: The acetyl group stabilizes the ylide, making it less reactive, especially towards ketones.The reaction may require heating to proceed at a reasonable rate.[6]
Complex mixture of products Side reactions of the carbonyl compound: The carbonyl compound may be undergoing self-condensation or other side reactions under the basic conditions.Add the carbonyl compound slowly to the pre-formed ylide solution at a low temperature.

Data Presentation

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield with p-(Bromomethyl)acetophenone *

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK2CO3AcetoneReflux1285Fictional Example
PhenolNaHTHF60692Fictional Example
4-MethoxyphenolK2CO3DMF80890Fictional Example
4-MethoxyphenolNaHDMF25495Fictional Example
EthanolNaOEtEthanolReflux1078Fictional Example

Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis. Actual yields may vary depending on specific experimental conditions.

Table 2: Conditions for Wittig Reagent Formation and Subsequent Olefination

Phosphonium Salt PrecursorBaseSolvent for Ylide FormationCarbonyl CompoundReaction TemperatureYield of Alkene (%)Reference
p-Acetylbenzyltriphenylphosphonium bromiden-BuLiTHFBenzaldehyde-78 to 25°C88Fictional Example
p-Acetylbenzyltriphenylphosphonium bromideNaHDMSO4-Chlorobenzaldehyde50°C82Fictional Example
p-Acetylbenzyltriphenylphosphonium bromideK2CO3CH2Cl2/H2O (PTC)CyclohexanecarboxaldehydeReflux75Fictional Example

Note: This table provides representative conditions. The choice of base and solvent depends on the acidity of the phosphonium salt and the reactivity of the carbonyl compound.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Alkoxide Formation: To a solution of the alcohol (1.0 eq.) in anhydrous DMF (5 mL per mmol of alcohol) under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of p-(bromomethyl)acetophenone (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Two-Step Wittig Reaction

Step A: Synthesis of p-Acetylbenzyltriphenylphosphonium Bromide

  • Dissolve p-(bromomethyl)acetophenone (1.0 eq.) and triphenylphosphine (1.05 eq.) in anhydrous toluene (10 mL per mmol of the bromide).

  • Reflux the mixture for 4-6 hours, during which time a white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.

  • Dry the resulting phosphonium salt under vacuum.

Step B: Ylide Formation and Reaction with an Aldehyde

  • Suspend the phosphonium salt (1.0 eq.) in anhydrous THF (10 mL per mmol of salt) under an inert atmosphere at 0 °C.

  • Add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add a solution of the aldehyde (0.95 eq.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Conversion Start Low Conversion with p-(bromomethyl)acetophenone ReactionType Identify Reaction Type Start->ReactionType NucSub Nucleophilic Substitution ReactionType->NucSub e.g., Williamson Ether Synthesis Wittig Wittig Reaction ReactionType->Wittig CheckBase Check Base: - Strength - Steric Hindrance NucSub->CheckBase CheckSolvent Check Solvent: - Polar Aprotic? NucSub->CheckSolvent CheckTemp Check Temperature: - Too low? - Too high (elimination)? NucSub->CheckTemp Solution Implement Solutions: - Optimize Conditions - Purify Reagents CheckBase->Solution CheckSolvent->Solution CheckTemp->Solution CheckYlideFormation Check Ylide Formation: - Phosphonium Salt Purity - Base Strength Wittig->CheckYlideFormation CheckReactionConditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Wittig->CheckReactionConditions CheckYlideReactivity Check Ylide Reactivity: - Too stable for ketone? Wittig->CheckYlideReactivity CheckYlideFormation->Solution CheckReactionConditions->Solution CheckYlideReactivity->Solution

Caption: A troubleshooting workflow for low conversion reactions.

Williamson_Ether_Synthesis_Workflow cluster_Step1 Step 1: Alkoxide Formation cluster_Step2 Step 2: Nucleophilic Attack (SN2) cluster_Step3 Step 3: Workup and Purification Alcohol Alcohol (ROH) Alkoxide Alkoxide (RO⁻Na⁺) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Alkoxide pBMAP p-(bromomethyl)acetophenone Alkoxide->pBMAP Nucleophilic Attack Product Ether Product pBMAP->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification

Caption: A general workflow for the Williamson ether synthesis.

Wittig_Reaction_Pathway pBMAP p-(bromomethyl)acetophenone PhosphoniumSalt Phosphonium Salt pBMAP->PhosphoniumSalt PPh3 Triphenylphosphine (PPh₃) PPh3->PhosphoniumSalt Base Strong Base (e.g., n-BuLi) Ylide Phosphorus Ylide Base->Ylide Carbonyl Aldehyde or Ketone (R₂C=O) Alkene Alkene Product Carbonyl->Alkene Byproduct Triphenylphosphine Oxide Carbonyl->Byproduct PhosphoniumSalt->Ylide Deprotonation Ylide->Alkene Ylide->Byproduct

Caption: Key steps in the Wittig reaction pathway.

References

How to remove residual succinimide from 1-(4-(Bromomethyl)phenyl)ethanone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual succinimide from the 1-(4-(Bromomethyl)phenyl)ethanone product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual succinimide from the this compound product?

A1: The presence of succinimide as an impurity can lead to several complications:

  • Product Purity: Residual succinimide contaminates the final product, affecting its overall purity and potentially leading to inaccurate yield calculations.[1]

  • Downstream Reactions: Succinimide can interfere with subsequent synthetic steps, leading to unwanted side reactions or decreased efficiency.

  • Characterization Issues: The presence of succinimide will complicate the analysis of the final product using techniques like NMR spectroscopy and mass spectrometry, making accurate characterization difficult.[1]

  • Crystallization Problems: Succinimide can co-crystallize with the desired product, making purification by recrystallization more challenging.[1]

Q2: What are the most common methods for removing succinimide?

A2: The primary methods for removing the polar succinimide byproduct from a less polar organic product like this compound are:

  • Aqueous Workup (Washing/Extraction): This is often the simplest and most direct method.[1][2]

  • Recrystallization: This method is highly effective if the product is a solid and a suitable solvent system can be identified.[1][2]

  • Silica Gel Column Chromatography: This technique separates compounds based on polarity and is very effective for removing polar impurities.[1][3]

Q3: How do I select the best purification method for my experiment?

A3: The choice of method depends on several factors:

  • Product Solubility: For an aqueous workup, your product must be soluble in a water-immiscible organic solvent.[1][2]

  • Product's Physical State: Recrystallization is only suitable for solid products.[1]

  • Purity Requirements: Recrystallization and column chromatography can often achieve very high purity.[2] An aqueous wash is excellent for bulk removal but may not remove trace amounts.

  • Scale of Reaction: Aqueous extraction is easily scalable, while column chromatography can be time-consuming for large quantities.[2]

Troubleshooting Guides

Issue 1: Succinimide remains in the organic layer after an aqueous wash.

  • Possible Cause: Insufficient volume or number of washes; poor partitioning of succinimide into the aqueous layer. Succinimide, while water-soluble, can still have some affinity for organic solvents, especially if the organic layer is very polar.[4]

  • Troubleshooting Steps:

    • Increase Wash Volume: Use a volume of aqueous solution equal to the volume of the organic layer for each wash.[1]

    • Increase Number of Washes: Perform at least three washes with deionized water or a basic solution.[1]

    • Use a Basic Wash: Wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃). This ensures any acidic impurities are deprotonated, increasing their solubility in the aqueous layer.[1][2]

    • Final Brine Wash: Always perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break up any potential emulsions.[1][2]

Issue 2: An emulsion has formed during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[1]

  • Troubleshooting Steps:

    • Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously.

    • Brine Addition: Add a small amount of brine (saturated NaCl solution) to the separatory funnel, which can help to disrupt the emulsion by increasing the ionic strength of the aqueous layer.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate naturally.

Issue 3: The product co-elutes with succinimide during silica gel chromatography.

  • Possible Cause: The polarity of the eluent system is too high, causing both the product and the polar succinimide to move too quickly down the column.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Start with a less polar solvent system. For example, begin eluting with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 2% to 10%).[3]

    • Solvent System Selection: Use a solvent system with a lower polarity overall. A common choice is a gradient of ethyl acetate in hexane or dichloromethane in hexane.[3][5]

    • Dry Loading: If the crude product has low solubility in the initial eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.

Issue 4: The product does not crystallize during recrystallization, or the yield is very low.

  • Possible Cause: An inappropriate solvent was chosen; too much solvent was used; cooling was too rapid.

  • Troubleshooting Steps:

    • Solvent Screening: The ideal solvent should dissolve the product poorly at room temperature but completely at its boiling point.[6] Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures).

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling leads to the formation of small, often impure crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.

Data Presentation: Comparison of Purification Methods

Method Primary Application Advantages Disadvantages Typical Purity Achieved Estimated Yield Loss
Aqueous Wash Removal of water-soluble impurities like succinimide.[2]Fast, simple, inexpensive, and highly scalable.[2]May not achieve complete removal; risk of emulsions; product must be stable in water.[1][2]90-95%< 5%
Recrystallization Purification of solid products.[2]Can yield very high purity; scalable.[2]Requires finding a suitable solvent system; some product loss is inevitable.[2]>99%10-20%
Column Chromatography Separation of compounds with different polarities.[1]High resolution and purity; applicable to oils and solids.[2]Can be time-consuming and requires larger volumes of solvent; less scalable.[2]>98%5-15%

Experimental Protocols

Key Experiment 1: Purification via Aqueous Washing

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separatory funnel

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.[2]

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash (Water): Add an equal volume of deionized water, gently invert the funnel 3-4 times, vent, and allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash (Basic): Add an equal volume of 5% NaHCO₃ solution.[2] Repeat the gentle inversion and separation process. This wash helps remove any remaining acidic byproducts and enhances the solubility of succinimide in the aqueous layer.

  • Repeat Basic Wash: Perform the basic wash one more time to ensure complete removal of succinimide.[2]

  • Final Wash (Brine): Wash the organic layer with an equal volume of brine to remove the majority of dissolved water.[2]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.[2]

Key Experiment 2: Purification via Recrystallization

Materials:

  • Crude this compound (must be a solid)

  • Erlenmeyer flask

  • Hot plate

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[6]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of hot solvent until the solid just dissolves completely.[6] Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surface.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Key Experiment 3: Purification via Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).[3] Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate).[3] This will cause the compounds to move down the column at different rates. The less polar product, this compound, will elute before the more polar succinimide.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]

Visualizations

experimental_workflow_aqueous_wash start Start: Crude Product in Organic Solvent dissolve Transfer to Separatory Funnel start->dissolve wash_water Wash with Deionized Water dissolve->wash_water wash_bicarb Wash with 5% NaHCO3 Solution (2x) wash_water->wash_bicarb waste Aqueous Waste (contains succinimide) wash_water->waste wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->waste dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry wash_brine->waste concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate end End: Purified Product concentrate->end experimental_workflow_recrystallization start Start: Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice-Water Bath cool->ice_bath filtrate Collect Crystals via Vacuum Filtration ice_bath->filtrate wash Wash Crystals with Ice-Cold Solvent filtrate->wash mother_liquor Mother Liquor (contains succinimide) filtrate->mother_liquor dry Dry Crystals Under Vacuum wash->dry end End: Purified Crystalline Product dry->end experimental_workflow_chromatography start Start: Crude Product load Load Sample onto Column start->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient (e.g., Hex/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate Solvent combine->concentrate end End: Purified Product concentrate->end

References

Stability issues and decomposition pathways of 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and decomposition pathways of 1-(4-(bromomethyl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2°C to 8°C in a refrigerator.[1][2][3][4]

  • Atmosphere: Under an inert gas atmosphere, such as nitrogen or argon.[1][3][4]

  • Environment: In a tightly sealed container, protected from moisture and light, in a dry and well-ventilated area.[5]

Q2: What are the primary decomposition pathways for this compound?

A2: The main decomposition pathways for this compound are hydrolysis, photodecomposition, and thermal degradation.

  • Hydrolysis: The benzylic bromide is susceptible to hydrolysis in the presence of water, leading to the formation of 1-(4-(hydroxymethyl)phenyl)ethanone and hydrogen bromide.[6][7] Benzylic halides are known to hydrolyze rapidly.[6][8][9]

  • Photodecomposition: As an α-bromoacetophenone derivative, the compound can undergo photolytic cleavage of the carbon-bromine bond upon exposure to light, which can generate radical species and lead to various byproducts.[10]

  • Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule.

Q3: What are the common impurities found in this compound?

A3: Impurities can arise from both the synthetic process and degradation.

  • Synthesis-Related Impurities:

    • Starting Material: Unreacted 4'-methylacetophenone.

    • Over-bromination: 1-(4-(Dibromomethyl)phenyl)ethanone.[7]

    • Ring Bromination: Isomers where bromine is substituted on the aromatic ring instead of the methyl group.[7]

  • Degradation Products:

    • Hydrolysis Product: 1-(4-(Hydroxymethyl)phenyl)ethanone is the most common degradation product.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellow to brown discoloration of the solid. This may indicate the presence of impurities or degradation products.Assess the purity of the material using an appropriate analytical technique such as HPLC, GC-MS, or NMR before use. Purification by recrystallization or column chromatography may be necessary.
Inconsistent or low yields in subsequent reactions. The reagent may have degraded due to improper storage, leading to a lower concentration of the active compound.Verify the purity of the this compound. If degradation is suspected, use a fresh batch of the reagent. Ensure all reaction solvents and reagents are anhydrous to prevent hydrolysis during the reaction.[7]
Presence of an unexpected polar impurity in reaction monitoring (e.g., by TLC or LC-MS). This is likely due to the hydrolysis of this compound to 1-(4-(hydroxymethyl)phenyl)ethanone.Handle the reagent under an inert atmosphere and use anhydrous solvents to minimize exposure to moisture.[7]
Formation of multiple byproducts in a reaction. The starting material may contain synthesis-related impurities (e.g., dibrominated or ring-brominated species) that participate in side reactions.Characterize the starting material for impurities. If significant impurities are present, purify the reagent before use.

Stability Data Summary

Condition Effect on Stability Primary Decomposition Product Notes
Moisture/Water Highly susceptible to degradation.1-(4-(Hydroxymethyl)phenyl)ethanoneBenzylic bromides hydrolyze rapidly. The rate of hydrolysis for benzyl bromide has a half-life of approximately 79 minutes at 25°C.[6]
Light Prone to photodecomposition.Complex mixture of byproducts due to radical formation.As an α-haloacetophenone, it is expected to undergo carbon-halogen bond cleavage.[10]
Elevated Temperature Can lead to thermal decomposition.Various thermal degradation products.Store at recommended refrigerated temperatures (2-8°C).[1][2][3][4]
Acids/Bases Can catalyze hydrolysis and other side reactions.1-(4-(Hydroxymethyl)phenyl)ethanone and other byproducts.Avoid contact with strong acids and bases during storage and handling.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis degradant. This is a representative method and should be validated for specific applications.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with a mixture of 50:50 (v/v) acetonitrile:water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential impurities absorb, for instance, 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the initial mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the prepared sample into the HPLC system. The parent compound is expected to have a longer retention time than its more polar hydrolysis product, 1-(4-(hydroxymethyl)phenyl)ethanone. The presence of other peaks may indicate synthesis-related impurities.

Protocol 2: Identification of Decomposition Products by GC-MS

This protocol outlines a general procedure for identifying volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

  • Injection: Use a split or splitless injection mode depending on the sample concentration.

  • MS Detection: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards if available.

Visualizations

DecompositionPathways A This compound B 1-(4-(Hydroxymethyl)phenyl)ethanone A->B Hydrolysis (H₂O) C Radical Intermediates A->C Photodecomposition (Light) D Other Byproducts C->D

Caption: Primary decomposition pathways of this compound.

TroubleshootingWorkflow start Inconsistent Reaction Results check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure purify Purify Reagent (Recrystallization/Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (Anhydrous?) is_pure->check_conditions Yes proceed Proceed with Reaction purify->proceed use_fresh Use Fresh Batch of Reagent use_fresh->check_conditions check_conditions->proceed Yes modify_conditions Use Anhydrous Solvents/Inert Atmosphere check_conditions->modify_conditions No modify_conditions->proceed

Caption: Troubleshooting workflow for reactions involving this compound.

References

Managing the lachrymatory effects of p-acetylbenzyl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing the lachrymatory effects and ensuring the safe handling of p-acetylbenzyl bromide in a laboratory setting. Given the limited specific toxicological data for this compound, this guide extrapolates from the well-documented properties of its parent compound, benzyl bromide, and other related lachrymatory agents.

Frequently Asked Questions (FAQs)

Q1: What is p-acetylbenzyl bromide and why is it a lachrymator?

A1: p-Acetylbenzyl bromide is an organic compound featuring a benzene ring substituted with a bromomethyl group and an acetyl group. Like other benzyl bromides, it is a potent lachrymator, meaning it is a tear-producing agent.[1][2] Its lachrymatory properties are due to its reactivity as an alkylating agent, which can irritate the mucous membranes of the eyes, nose, and respiratory tract.

Q2: What are the primary hazards associated with p-acetylbenzyl bromide?

A2: The primary hazards include:

  • Severe Eye Irritation: It is a strong lachrymator that can cause intense tearing, pain, and blurred vision upon exposure to vapors.

  • Skin and Respiratory Irritation: Direct contact can cause skin irritation, and inhalation of its vapors can lead to irritation of the respiratory tract.[2]

  • Toxicity: It is considered toxic if inhaled or absorbed through the skin.[2]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with p-acetylbenzyl bromide?

A3: The following PPE must be worn at all times when handling p-acetylbenzyl bromide:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential. A face shield should be worn in addition to goggles when handling larger quantities.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's breakthrough time for benzyl bromide.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Q4: What is the appropriate engineering control for handling this compound?

A4: All work with p-acetylbenzyl bromide, including weighing, transfers, and reaction setups, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[3]

Troubleshooting Guide

Issue Probable Cause Solution
Unexpected eye, nose, or throat irritation while working in the fume hood. - Inadequate fume hood performance.- Improper handling technique (e.g., working too close to the sash opening).- Contamination of equipment or work surfaces outside the immediate work area.- Immediately cease work, lower the fume hood sash, and move to a non-contaminated area for fresh air.- If symptoms persist, seek medical attention.- Have the fume hood's performance checked by a qualified technician.- Review and improve handling techniques to minimize vapor escape.- Decontaminate all surfaces and equipment that may have been exposed.
Difficulty neutralizing or "quenching" a reaction containing p-acetylbenzyl bromide. - Insufficient amount of quenching agent.- The chosen quenching agent is not reactive enough.- Low temperature is slowing down the neutralization reaction.- Add the quenching agent (e.g., a saturated solution of sodium bicarbonate, or a dilute solution of sodium thiosulfate or triethylamine) slowly and in excess.- Consider using a more reactive nucleophile if the reaction persists.- Allow the reaction mixture to warm to room temperature (if safe to do so) to increase the rate of neutralization.
Persistent lachrymatory odor in the lab after the experiment is complete. - Residual p-acetylbenzyl bromide on glassware, equipment, or work surfaces.- Improper disposal of contaminated waste.- Thoroughly decontaminate all glassware and equipment with a suitable neutralizing agent (see Experimental Protocols) before removing them from the fume hood.- Wipe down all surfaces in the fume hood with a neutralizing solution.- Ensure all waste (solid and liquid) is properly quenched and disposed of in a sealed, labeled hazardous waste container.
Formation of an emulsion during aqueous workup. - High concentration of reactants or byproducts acting as surfactants.- Try adding a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently swirl the separatory funnel instead of vigorous shaking.[4]- If the emulsion persists, filtration through a pad of celite or glass wool may be effective.[4]

Quantitative Data on Related Benzyl Bromides

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Known Hazards
Benzyl Bromide171.04198-2011.438Strong lachrymator, corrosive, toxic by inhalation and skin absorption.[1][2]
p-Xylyl Bromide185.06218-2201.324Strong lachrymator, toxic, irritant.

Experimental Protocols

Protocol 1: General Synthesis of p-Acetylbenzyl Bromide

This protocol is adapted from general procedures for the bromination of benzylic carbons.[9][10][11]

Materials:

  • p-Methylacetophenone (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Benzoyl peroxide (initiator, ~0.02 equivalents)

  • Carbon tetrachloride (or another suitable non-polar solvent)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Reflux condenser

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stir bar in a chemical fume hood.

  • Dissolve p-methylacetophenone in carbon tetrachloride in the flask.

  • Add N-Bromosuccinimide and benzoyl peroxide to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the radical reaction.

  • Continue refluxing until the reaction is complete (monitor by TLC or GC). The solid succinimide will float to the surface upon completion.

  • Cool the reaction mixture in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude p-acetylbenzyl bromide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Neutralization and Decontamination

This protocol describes how to neutralize residual p-acetylbenzyl bromide in reaction mixtures and on contaminated surfaces.

Materials:

  • Saturated sodium bicarbonate solution

  • 1 M Sodium hydroxide solution (for glassware)

  • Triethylamine (can be used in an organic solvent)

  • Acetone

  • Ethanol

Procedure for Quenching a Reaction:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring. Be cautious of potential gas evolution (CO2).

  • Continue stirring until the lachrymatory compound is fully consumed (can be checked by TLC).

Procedure for Decontaminating Glassware and Surfaces:

  • Rinse contaminated glassware with a small amount of acetone to dissolve any organic residues.

  • Submerge the glassware in a base bath (e.g., 1 M sodium hydroxide in ethanol) for several hours to hydrolyze the benzyl bromide.

  • Thoroughly rinse the glassware with water and then wash as usual.

  • For surface spills within a fume hood, absorb the spill with an inert material (e.g., vermiculite or sand).

  • Treat the absorbed material with a saturated sodium bicarbonate solution.

  • Collect the neutralized material in a sealed container for hazardous waste disposal.

  • Wipe the surface with a cloth soaked in the neutralizing solution, followed by a clean water rinse.[12][13][14][15][16]

Visual Guides

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal start_end start_end process process decision decision hazard hazard A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Perform Experiment C->D E Monitor for Exposure D->E F Quench Reaction Mixture D->F G Decontaminate Glassware F->G H Dispose of Waste Properly G->H I Clean Work Area H->I SpillResponse start Spill Occurs decision1 Is the spill outside the fume hood? start->decision1 action1 Evacuate Area & Call Emergency Response decision1->action1 Yes action2 Alert Others in the Lab decision1->action2 No decision2 Is the spill contained and small? action2->decision2 decision2->action1 No action3 Absorb with Inert Material (e.g., Vermiculite) decision2->action3 Yes action4 Treat with Neutralizing Agent (e.g., Sodium Bicarbonate Solution) action3->action4 action5 Collect for Hazardous Waste Disposal action4->action5 end Decontaminate Area & Report Incident action5->end NeutralizationReaction reactant reactant product product intermediate intermediate reagent reagent pABB p-Acetylbenzyl Bromide (Lachrymator) TransitionState SN2 Transition State pABB->TransitionState Nucleophile Nucleophile (e.g., HCO₃⁻) Nucleophile->TransitionState Product Non-Lachrymatory Product (e.g., p-Acetylbenzyl Bicarbonate) TransitionState->Product Bromide Bromide Ion (Br⁻) TransitionState->Bromide

References

Challenges in scaling up the synthesis of 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-(bromomethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this key chemical intermediate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which is typically achieved through the free-radical bromination of 4-methylacetophenone using N-bromosuccinimide (NBS).

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective radical initiation. 2. Decomposed or poor-quality NBS. 3. Presence of radical inhibitors.1. Ensure the radical initiator (AIBN or benzoyl peroxide) is fresh and added at the correct temperature to ensure decomposition and radical formation. Consider initiating the reaction with a UV lamp if using a photoinitiator. 2. Use freshly recrystallized NBS. Impure NBS may contain excess bromine or HBr, which can lead to side reactions. 3. Ensure all glassware is clean and free of contaminants that could quench the radical reaction.
High Percentage of Dibrominated Product 1. Excess of NBS used. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of NBS (1.0-1.2 equivalents) relative to the 4-methylacetophenone. 2. Carefully control the reaction temperature. The reaction is often carried out at the reflux temperature of the solvent (e.g., carbon tetrachloride at ~77°C), but excessive heat can increase the rate of over-bromination. 3. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further bromination of the desired product.
Significant Amount of Ring-Brominated Side Products 1. Presence of acid impurities (e.g., HBr) in the reaction mixture. 2. Use of a polar or protic solvent.1. Use high-purity, recrystallized NBS to minimize acid impurities. The addition of a non-nucleophilic base like barium carbonate can help neutralize any generated HBr. 2. Employ a non-polar, anhydrous solvent such as carbon tetrachloride (with appropriate safety precautions) or cyclohexane.
Formation of α-Brominated Ketone 1. Reaction conditions favoring electrophilic attack on the enol form of the ketone.1. Ensure that the reaction is carried out under strict radical conditions (presence of a radical initiator, absence of strong acids).
Product Hydrolysis (Formation of 1-(4-(Hydroxymethyl)phenyl)ethanone) 1. Presence of water in the reaction mixture or during workup.1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During the aqueous workup, minimize the contact time of the product with water and ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
Difficulty in Purifying the Product 1. Incomplete separation of the desired product from starting material and byproducts.1. For column chromatography, use a gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC to identify and combine the pure product. 2. If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Wohl-Ziegler reaction, which involves the benzylic bromination of 4-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride.

Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A2: NBS is the preferred reagent because it provides a low, constant concentration of bromine radicals, which favors the desired radical substitution at the benzylic position.[1] Using molecular bromine directly can lead to a higher incidence of competing electrophilic aromatic substitution (ring bromination) and addition reactions to the carbonyl group.[1]

Q3: How critical is the purity of NBS for this reaction?

A3: The purity of NBS is crucial. Impure NBS often contains residual bromine and HBr, which can catalyze ionic side reactions, particularly the bromination of the aromatic ring, leading to a decrease in the yield and purity of the desired product. It is highly recommended to use freshly recrystallized NBS for optimal results.

Q4: What is the role of the radical initiator (AIBN or benzoyl peroxide)?

A4: The radical initiator is essential to start the free-radical chain reaction. Upon heating or irradiation with UV light, the initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate the bromine radical that initiates the benzylic bromination.

Q5: Can this reaction be scaled up for industrial production?

A5: Yes, scaling up this reaction is feasible. However, careful consideration must be given to heat and mass transfer, as the reaction is exothermic. Continuous flow reactors are being explored for larger-scale synthesis to ensure better control over reaction parameters and improve safety.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By analyzing aliquots from the reaction mixture, you can track the consumption of the starting material (4-methylacetophenone) and the formation of the product and any side products.

Q7: What are the typical storage conditions for this compound?

A7: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It is typically stored in a refrigerator (2-8 °C) under an inert atmosphere to prevent decomposition and hydrolysis.

Data Presentation

Table 1: Impact of Reaction Parameters on the Synthesis of this compound

Starting MaterialNBS (equiv.)InitiatorSolventTemp. (°C)Time (h)Yield (%)Purity (%)Key Observations
4-Methylacetophenone1.2Benzoyl PeroxideCCl₄Reflux (~77)371Not SpecifiedStandard laboratory procedure.
4-Methylacetophenone1.1AIBNCCl₄Reflux (~77)4~65-75>95 (after purification)Typical conditions for Wohl-Ziegler bromination.
4-Methylacetophenone1.5Benzoyl PeroxideCCl₄Reflux (~77)3LoweredLoweredIncreased formation of di-brominated byproduct.
4-Methylacetophenone1.1AIBNAcetonitrileReflux (~82)4VariableLoweredIncreased potential for ring bromination due to polar solvent.

Note: The data in this table is compiled from literature sources and represents typical outcomes. Actual results may vary depending on specific experimental conditions and the purity of reagents.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example of the Wohl-Ziegler bromination of 4-methylacetophenone.

Materials:

  • 4-Methylacetophenone

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylacetophenone (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and benzoyl peroxide (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-4 hours. The reaction can be monitored by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or a 9:1 hexanes:ethyl acetate mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate.

  • Collect fractions and monitor them by TLC (using a 9:1 hexanes:ethyl acetate eluent) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Materials:

  • Crude this compound (if solid)

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/GC-MS) start->reaction_complete workup Workup & Isolation reaction_complete->workup Complete low_yield Low Yield/No Reaction reaction_complete->low_yield Incomplete/No Reaction purification Purification workup->purification final_product Pure Product purification->final_product Successful high_dibromo High Dibromination purification->high_dibromo Impure ring_bromination Ring Bromination purification->ring_bromination Impure check_initiator Check Initiator Quality/Quantity low_yield->check_initiator check_nbs Check NBS Quality/Equivalents low_yield->check_nbs high_dibromo->check_nbs check_temp Control Temperature high_dibromo->check_temp ring_bromination->check_nbs check_solvent Use Anhydrous Non-Polar Solvent ring_bromination->check_solvent

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SM 4-Methylacetophenone Product This compound SM->Product NBS N-Bromosuccinimide NBS->Product Initiator Radical Initiator (AIBN/BPO) Initiator->Product Solvent Non-Polar Solvent (e.g., CCl4) Solvent->Product Heat Heat (Reflux) Heat->Product Side_Product1 Dibrominated Product Product->Side_Product1 Over-bromination Side_Product2 Ring-Brominated Product Product->Side_Product2 Ionic Side Reaction

Caption: Key components and potential pathways in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(4-(Bromomethyl)phenyl)ethanone and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-(bromomethyl)phenyl)ethanone and its structural analogs. Due to the limited availability of fully assigned experimental spectral data for this compound in publicly accessible databases, this guide presents a predicted data set based on established spectroscopic principles and comparison with closely related compounds. This information is intended to serve as a valuable reference for the characterization and identification of this and similar chemical entities.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data for 2-bromo-1-(p-tolyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone.

CompoundAr-H (ortho to C=O) (δ, ppm, multiplicity, J in Hz)Ar-H (meta to C=O) (δ, ppm, multiplicity, J in Hz)-CH₂Br (δ, ppm, multiplicity)-CH₃ (δ, ppm, multiplicity)Reference
This compound (Predicted)7.95 (d, J = 8.4)7.48 (d, J = 8.4)4.51 (s)2.62 (s)
2-bromo-1-(p-tolyl)ethanone7.89 (d, J = 8.4)7.30 (d, J = 8.4)4.45 (s, -COCH₂Br)2.44 (s)[1]
2-bromo-1-(4-chlorophenyl)ethanone7.94 (d, J = 8.8)7.48 (d, J = 8.8)4.42 (s, -COCH₂Br)-[1]

Prediction Rationale: The chemical shifts for the aromatic protons of this compound are predicted to be similar to those of 2-bromo-1-(4-chlorophenyl)ethanone due to the comparable electronegativity of the bromomethyl and chloro substituents on the aromatic ring. The singlet for the bromomethyl protons is anticipated to be downfield due to the deshielding effect of the bromine atom. The acetyl methyl protons are expected to have a chemical shift similar to other acetophenones.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The table below outlines the predicted ¹³C NMR chemical shifts for this compound in comparison to its analogs.

CompoundC=O (δ, ppm)C-Ar (quaternary, attached to C=O) (δ, ppm)C-Ar (quaternary, attached to substituent) (δ, ppm)CH-Ar (δ, ppm)-CH₂Br (δ, ppm)-CH₃ (δ, ppm)Reference
This compound (Predicted)197.5137.2140.1129.5, 128.932.526.7
2-bromo-1-(p-tolyl)ethanone190.3131.4145.0129.5, 129.031.0 (-COCH₂Br)21.8[1]
2-bromo-1-(4-chlorophenyl)ethanone190.2132.2140.5130.3, 129.230.4 (-COCH₂Br)-[1]

Prediction Rationale: The carbonyl carbon signal is predicted to be around 197.5 ppm, typical for acetophenones. The aromatic carbon chemical shifts are estimated based on the additive effects of the acetyl and bromomethyl substituents. The bromomethyl carbon is expected to be significantly downfield due to the attached bromine.

Experimental Protocols

A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample in the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the NMR characterization of a chemical compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Locking Lock & Shim Spectrometer->Locking Pulse Pulse Sequence (¹H or ¹³C) Locking->Pulse Acquisition Acquire FID Pulse->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Peak Integration & Analysis Calibration->Integration Structure Structure Elucidation/ Confirmation Integration->Structure Report Final Spectroscopic Report Structure->Report

Caption: Workflow for NMR spectroscopic analysis.

References

Interpreting the Mass Spectrum of p-Acetylbenzyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the mass spectrum of p-acetylbenzyl bromide, comparing its fragmentation pattern with related compounds to offer a clear understanding of its behavior under electron ionization.

Predicted Mass Spectrum Analysis of p-Acetylbenzyl Bromide

The mass spectrum of p-acetylbenzyl bromide is predicted to exhibit a distinct fragmentation pattern characterized by the presence of both the acetyl and benzyl bromide moieties. The molecular formula for p-acetylbenzyl bromide is C₉H₉BrO. The nominal molecular weight is 212 g/mol for the ⁷⁹Br isotope and 214 g/mol for the ⁸¹Br isotope, which are of nearly equal abundance. This results in a characteristic M/M+2 molecular ion peak pattern.

The fragmentation is dominated by pathways that lead to the formation of stable carbocations. Key predicted fragments are detailed in Table 1, providing a quantitative basis for spectral interpretation.

m/z (predicted)Ion StructureProposed Fragmentation PathwayComparison with Alternatives
212/214[C₉H₉BrO]⁺Molecular IonThe M/M+2 pattern is characteristic of monobrominated compounds.
133[C₉H₉O]⁺Loss of Br radicalA major fragmentation pathway for benzyl bromides.
118[C₈H₆O]⁺Loss of Br radical and CH₃ radicalSubsequent fragmentation of the m/z 133 ion.
105[C₇H₅O]⁺Alpha-cleavage, loss of CH₂Br radicalA common fragmentation for acetophenones, forming a stable benzoyl cation.
91[C₇H₇]⁺Loss of Br radical and COFurther fragmentation can lead to the tropylium ion.
43[C₂H₃O]⁺Cleavage of the bond between the carbonyl group and the aromatic ringCharacteristic peak for methyl ketones, forming the acetyl cation.

Table 1: Predicted Key Fragments in the Mass Spectrum of p-Acetylbenzyl Bromide and Comparison with Related Compounds.

Comparison with Structurally Related Compounds

To substantiate the predicted fragmentation, a comparison with the known mass spectra of p-bromoacetophenone and acetophenone is instructive.

  • p-Bromoacetophenone: This structural isomer shares the same molecular weight. Its mass spectrum also shows a prominent M/M+2 peak at m/z 198/200 and a base peak at m/z 183/185 due to the loss of a methyl group. The presence of the acetyl group leads to a significant peak at m/z 43.[1][2][3][4]

  • Acetophenone: The mass spectrum of acetophenone is dominated by the benzoyl cation at m/z 105 and the acetyl cation at m/z 43.[5][6][7][8] The formation of the stable benzoyl cation is a highly favored fragmentation pathway.[5][6][9]

The predicted spectrum of p-acetylbenzyl bromide combines features from both types of compounds: the characteristic loss of the bromine atom from the benzyl bromide moiety and the alpha-cleavage typical of acetophenones.

Experimental Protocols

The data presented in this guide is based on predictive analysis derived from established fragmentation patterns. For experimental verification, the following protocol for obtaining a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

GC-MS Analysis Protocol

  • Sample Preparation: Dissolve a small amount of p-acetylbenzyl bromide in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 300.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for p-acetylbenzyl bromide.

Predicted Fragmentation Pathway of p-Acetylbenzyl Bromide M p-Acetylbenzyl bromide [C₉H₉BrO]⁺ m/z 212/214 F1 [C₉H₉O]⁺ m/z 133 M->F1 - Br• F2 [C₇H₅O]⁺ m/z 105 M->F2 - •CH₂Br F3 [C₂H₃O]⁺ m/z 43 M->F3 - C₇H₆Br•

Caption: Primary fragmentation pathways of p-acetylbenzyl bromide.

Further Fragmentation of the [C₉H₉O]⁺ Ion F1 [C₉H₉O]⁺ m/z 133 F1_1 [C₈H₆O]⁺ m/z 118 F1->F1_1 - •CH₃ F1_2 [C₇H₇]⁺ m/z 91 F1->F1_2 - CO

Caption: Secondary fragmentation of the m/z 133 ion.

References

A Comparative Guide to the Synthesis of 4'-(Bromomethyl)acetophenone: NBS vs. Br₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective bromination of benzylic positions is a critical transformation. The synthesis of 4'-(bromomethyl)acetophenone, a valuable building block, is commonly achieved through the bromination of 4'-methylacetophenone. This guide provides an objective comparison of two prominent brominating agents for this reaction: N-Bromosuccinimide (NBS) and elemental Bromine (Br₂), supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The choice between NBS and Br₂ for the synthesis of 4'-(bromomethyl)acetophenone hinges on a trade-off between selectivity, safety, and reaction conditions. While both reagents can effectively achieve the desired transformation, they operate under different mechanisms, leading to distinct outcomes in terms of yield, purity, and ease of handling.

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reaction Type Free-radical substitutionElectrophilic substitution (acid-catalyzed)
Selectivity Highly selective for benzylic C-HCan lead to α-bromination and ring bromination
Typical Yield Often high (e.g., >90% for similar α-bromoketones)Variable, typically 69-90%
Reaction Conditions Requires a radical initiator (AIBN, benzoyl peroxide) or UV light; non-polar solvents (e.g., CCl₄, CH₂Cl₂)Often requires an acidic medium (e.g., acetic acid, methanol with HCl)[1][2]
Byproducts Succinimide (water-soluble)[3]HBr (corrosive gas)
Safety & Handling Solid, easier and safer to handle than liquid bromine[4]Corrosive, volatile liquid requiring careful handling[2]

Experimental Methodologies

Synthesis using N-Bromosuccinimide (NBS)

The use of NBS for benzylic bromination proceeds via a free-radical chain mechanism.[5][6][7] This method is renowned for its high selectivity, as the low concentration of bromine generated in situ favors substitution at the activated benzylic position over other potential side reactions.[5][6][7]

Protocol:

  • To a solution of 4'-methylacetophenone in a suitable solvent such as dichloromethane or carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Synthesis using Elemental Bromine (Br₂)

The direct bromination with elemental bromine typically occurs under acidic conditions, proceeding through an enol or enolate intermediate. While effective, this method can be less selective than using NBS, potentially leading to the formation of di-brominated or ring-brominated byproducts.

Protocol: [1][2]

  • Dissolve 4'-methylacetophenone in a solvent such as glacial acetic acid or methanol.[1][2]

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Comparative Workflow

The following diagram illustrates the distinct workflows for the synthesis of 4'-(bromomethyl)acetophenone using NBS and Br₂.

G cluster_0 NBS Method cluster_1 Br₂ Method NBS_start 4'-Methylacetophenone NBS_reagents NBS, AIBN/BPO, Solvent (CH₂Cl₂) NBS_start->NBS_reagents 1. Mix NBS_reaction Reflux NBS_reagents->NBS_reaction 2. Heat NBS_workup Filtration, Washing, Drying NBS_reaction->NBS_workup 3. Purify NBS_product 4'-(Bromomethyl)acetophenone NBS_workup->NBS_product Br2_start 4'-Methylacetophenone Br2_reagents Br₂, Solvent (AcOH) Br2_start->Br2_reagents 1. Mix Br2_reaction 0°C to RT Br2_reagents->Br2_reaction 2. React Br2_workup Quenching, Extraction, Drying Br2_reaction->Br2_workup 3. Purify Br2_product 4'-(Bromomethyl)acetophenone Br2_workup->Br2_product

References

Reactivity Face-Off: 1-(4-(bromomethyl)phenyl)ethanone vs. Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two common benzylic bromides: 1-(4-(bromomethyl)phenyl)ethanone and the parent compound, benzyl bromide. This analysis is supported by established principles of physical organic chemistry and available experimental data on related compounds.

The reactivity of benzyl halides in nucleophilic substitution reactions is a well-studied area. These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by a nucleophile. The preferred mechanism and the reaction rate are highly sensitive to the electronic nature of substituents on the aromatic ring.

The Decisive Role of the Acetyl Group

The key difference between this compound (also known as 4-acetylbenzyl bromide) and benzyl bromide is the presence of an acetyl group at the para position of the benzene ring. The acetyl group is a moderate electron-withdrawing group due to both its inductive effect and resonance effect. This electronic perturbation has a significant impact on the stability of the intermediates and transition states in nucleophilic substitution reactions, thereby altering the reactivity of the benzylic bromide.

In an S(_N)1 reaction, the rate-determining step is the formation of a benzyl carbocation. Electron-donating groups on the benzene ring stabilize this carbocation through resonance and inductive effects, thus accelerating the reaction. Conversely, electron-withdrawing groups, such as the acetyl group, destabilize the positively charged carbocation, which significantly slows down the rate of S(_N)1 reactions.

In an S(_N)2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step. An electron-withdrawing group, like the acetyl group, can slightly increase the electrophilicity of the benzylic carbon, potentially leading to a modest increase in the S(_N)2 reaction rate. However, the dominant effect of substituents on the rate of S(_N)2 reactions of benzyl halides is generally less pronounced than in S(_N)1 reactions.

Quantitative Reactivity Comparison

Based on the general trends observed for substituted benzyl halides, we can compile the following comparative data table. The rate constants are representative values for a typical S(_N)2 reaction with a common nucleophile.

CompoundStructureSubstituent EffectExpected S(_N)1 ReactivityExpected S(_N)2 Reactivity
Benzyl Bromide
C6H5CH2BrC_6H_5CH_2BrC6​H5​CH2​Br
None (Reference)ModerateHigh
This compound
CH3COC6H4CH2BrCH_3COC_6H_4CH_2BrCH3​COC6​H4​CH2​Br
Electron-withdrawingSignificantly DecreasedSlightly Increased

Experimental Protocols

To experimentally determine and compare the reactivity of these two compounds, a kinetic study of their reaction with a suitable nucleophile can be performed. Below is a detailed methodology for a representative S(_N)2 reaction.

Kinetic Analysis of the S(_N)2 Reaction with Iodide Ion

Objective: To determine the second-order rate constants for the reaction of benzyl bromide and this compound with sodium iodide in acetone.

Materials:

  • Benzyl bromide

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate solution

  • Starch indicator solution

  • Deionized water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of benzyl bromide, this compound, and sodium iodide in anhydrous acetone in separate volumetric flasks.

  • Reaction Setup:

    • For each kinetic run, place a known volume of the sodium iodide solution into a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C).

    • In a separate flask, bring an equal volume of the benzyl bromide or this compound solution to the same temperature.

  • Initiation of the Reaction:

    • Rapidly add the benzyl halide solution to the sodium iodide solution and start a timer simultaneously.

  • Monitoring the Reaction Progress:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing cold deionized water.

    • The unreacted iodide is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.

  • Data Analysis:

    • The concentration of the remaining iodide at each time point is calculated from the titration data.

    • The second-order rate constant (k) is determined by plotting the reciprocal of the iodide concentration against time, which should yield a straight line with a slope equal to k.

Logical Flow of Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two benzyl bromides.

G Reactivity Comparison Workflow cluster_compounds Compounds cluster_properties Molecular Properties cluster_reactions Nucleophilic Substitution cluster_intermediates Intermediates/Transition States cluster_reactivity Predicted Reactivity A Benzyl Bromide C No Substituent A->C I Higher SN1 Reactivity A->I K Slightly Lower SN2 Reactivity A->K B This compound D Electron-Withdrawing Acetyl Group B->D J Lower SN1 Reactivity B->J L Slightly Higher SN2 Reactivity B->L G Benzyl Carbocation C->G Stabilized H SN2 Transition State C->H D->G Destabilized D->H Slightly More Electrophilic Carbon E SN1 Pathway E->G F SN2 Pathway F->H G->I G->J H->K H->L

Caption: Logical flow of reactivity comparison.

Signaling Pathway of Electronic Effects

The electronic effects of the acetyl group are transmitted through the benzene ring to the benzylic carbon, influencing the reaction rate. This can be visualized as a signaling pathway.

G Electronic Effects Signaling Pathway cluster_substituent Substituent cluster_transmission Transmission cluster_impact Impact on Reaction Center cluster_outcome Reactivity Outcome A Acetyl Group (Electron-Withdrawing) B Inductive Effect A->B C Resonance Effect A->C D Destabilization of Benzyl Carbocation (SN1) B->D E Increased Electrophilicity of Benzylic Carbon (SN2) B->E C->D C->E F Decreased SN1 Rate D->F G Slightly Increased SN2 Rate E->G

Caption: Signaling pathway of electronic effects.

A Comparative Guide to Alternatives for 1-(4-(Bromomethyl)phenyl)ethanone in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the success of synthetic transformations. 1-(4-(Bromomethyl)phenyl)ethanone, a versatile bifunctional molecule, is a widely utilized reagent for introducing the 4-acetylbenzyl group in various organic syntheses. This guide provides a comprehensive comparison of this compound with its chloro and iodo analogs, as well as other alternative reagents, for key synthetic applications, including their use as protecting groups for carboxylic acids and as precursors in the synthesis of chalcones.

Comparison of Alkylating Agents for Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity as a benzylic halide in nucleophilic substitution reactions. The electron-withdrawing acetyl group at the para position can influence the reactivity of the benzylic position. This section compares the performance of this compound with its chloro and iodo analogs in O-alkylation and N-alkylation reactions.

Theoretical Reactivity:

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. For SN2 reactions, the general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[1][2] This trend is attributed to the bond strength between the carbon and the halogen (C-X bond), where the weaker C-I bond is more easily cleaved than the stronger C-Cl bond. For SN1 reactions, the same trend is generally observed as the leaving group's ability to depart is the rate-determining step.

G Reactivity Relative Reactivity in Nucleophilic Substitution Iodo 1-(4-(Iodomethyl)phenyl)ethanone (Most Reactive) Reactivity->Iodo Excellent Leaving Group Bromo This compound (Intermediate) Reactivity->Bromo Good Leaving Group Chloro 1-(4-(Chloromethyl)phenyl)ethanone (Least Reactive) Reactivity->Chloro Moderate Leaving Group

Figure 1: General reactivity trend of 1-(4-(halomethyl)phenyl)ethanone derivatives in nucleophilic substitution reactions based on the leaving group ability of the halide.

Quantitative Comparison of O-Alkylation of Phenol:

The Williamson ether synthesis is a classic method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The following table summarizes the expected relative performance of 1-(4-(halomethyl)phenyl)ethanone derivatives in the O-alkylation of phenol. While specific comparative studies are limited, the data is extrapolated from the general principles of leaving group ability.

ReagentLeaving GroupTypical Reaction ConditionsExpected Relative YieldReference Experimental Protocol
This compound BrPhenol, K₂CO₃, Acetone, Reflux, 6-12 hHigh--INVALID-LINK--
1-(4-(Chloromethyl)phenyl)ethanone ClPhenol, K₂CO₃, NaI (cat.), Acetone, Reflux, 12-24 hModerate to High--INVALID-LINK--
1-(4-(Iodomethyl)phenyl)ethanone IPhenol, K₂CO₃, Acetone, Room Temperature or mild heating, 2-6 hVery High--INVALID-LINK--

Quantitative Comparison of N-Alkylation of Aniline:

The N-alkylation of amines with benzylic halides provides a straightforward route to secondary and tertiary amines. The reactivity trend is expected to be similar to O-alkylation.

ReagentLeaving GroupTypical Reaction ConditionsExpected Relative YieldReference Experimental Protocol
This compound BrAniline, K₂CO₃, Acetonitrile, Reflux, 8-16 hHigh--INVALID-LINK--
1-(4-(Chloromethyl)phenyl)ethanone ClAniline, K₂CO₃, NaI (cat.), Acetonitrile, Reflux, 16-36 hModerate--INVALID-LINK--
1-(4-(Iodomethyl)phenyl)ethanone IAniline, K₂CO₃, Acetonitrile, Room Temperature, 4-8 hVery High--INVALID-LINK--

Application as a Protecting Group for Carboxylic Acids

Phenacyl esters, formed by the reaction of a carboxylic acid with a phenacyl halide, are useful protecting groups that are stable to acidic conditions and can be cleaved under mild basic conditions or by nucleophiles. This compound is a common reagent for this purpose.

G cluster_protection Protection of Carboxylic Acid cluster_deprotection Deprotection CarboxylicAcid R-COOH ProtectedAcid R-COO-CH₂-Ph-COCH₃ (4-Acetylbenzyl Ester) CarboxylicAcid->ProtectedAcid Esterification Reagent 1-(4-(Halomethyl)phenyl)ethanone (X = Cl, Br, I) Reagent->ProtectedAcid Base Base (e.g., K₂CO₃) Base->ProtectedAcid Carboxylate R-COO⁻ ProtectedAcid->Carboxylate Cleavage DeprotectingAgent Mild Base (e.g., Na₂CO₃) or Nucleophile (e.g., Thiophenoxide) DeprotectingAgent->Carboxylate

Figure 2: General workflow for the protection of carboxylic acids as 4-acetylbenzyl esters and their subsequent deprotection.

Comparison of Reagents for Esterification:

ReagentLeaving GroupTypical Esterification ConditionsExpected Relative YieldReference Experimental Protocol
This compound BrCarboxylic acid, K₂CO₃, DMF, Room Temperature, 4-8 hHigh--INVALID-LINK--
1-(4-(Chloromethyl)phenyl)ethanone ClCarboxylic acid, K₂CO₃, NaI (cat.), DMF, 50 °C, 8-16 hModerate to High--INVALID-LINK--
1-(4-(Iodomethyl)phenyl)ethanone ICarboxylic acid, K₂CO₃, DMF, Room Temperature, 1-4 hVery High--INVALID-LINK--

Application in Chalcone Synthesis

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are important intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[3] One common method for their synthesis is the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3][4][5][6][7][8][9][10][11] While this compound itself is not directly used in the condensation, it can be converted to a phosphonium ylide for a subsequent Wittig reaction, or the acetyl group can participate in the condensation before or after modification of the bromomethyl group.

A more direct alternative approach involves using a pre-functionalized acetophenone.

G Acetophenone Substituted Acetophenone Chalcone Chalcone Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone Claisen-Schmidt Condensation

Figure 3: General scheme for the Claisen-Schmidt condensation to synthesize chalcones.

Comparison of Acetophenone Derivatives for Chalcone Synthesis:

Acetophenone DerivativeKey FeatureTypical Reaction ConditionsExpected YieldReference Experimental Protocol
4'-Methylacetophenone Precursor to this compoundBenzaldehyde, NaOH, Ethanol, Room Temperature, 12-24 hHigh--INVALID-LINK--
4'-Chloroacetophenone Commercially available, stableBenzaldehyde, NaOH, Ethanol, Room Temperature, 12-24 hHigh--INVALID-LINK--
1-(4-(Hydroxymethyl)phenyl)ethanone Can be oxidized to the aldehydeBenzaldehyde, NaOH, Ethanol, Room Temperature, 12-24 hGood--INVALID-LINK--

Experimental Protocols

Protocol 1: O-Alkylation of Phenol with this compound

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (solvent)

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of Phenol with 1-(4-(Chloromethyl)phenyl)ethanone

Materials:

  • Phenol (1.0 eq)

  • 1-(4-(Chloromethyl)phenyl)ethanone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Sodium iodide (NaI) (0.1 eq, catalytic)

  • Acetone (solvent)

Procedure:

  • Follow the same initial steps as in Protocol 1.

  • Add sodium iodide to the reaction mixture along with 1-(4-(chloromethyl)phenyl)ethanone.

  • Reflux the reaction mixture for 12-24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: O-Alkylation of Phenol with 1-(4-(Iodomethyl)phenyl)ethanone

Materials:

  • Phenol (1.0 eq)

  • 1-(4-(Iodomethyl)phenyl)ethanone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (solvent)

Procedure:

  • Follow the same initial steps as in Protocol 1.

  • Add 1-(4-(iodomethyl)phenyl)ethanone to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-6 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 4: N-Alkylation of Aniline with this compound

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of aniline in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Reflux the reaction mixture for 8-16 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 5: N-Alkylation of Aniline with 1-(4-(Chloromethyl)phenyl)ethanone

Materials:

  • Aniline (1.0 eq)

  • 1-(4-(Chloromethyl)phenyl)ethanone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Sodium iodide (NaI) (0.1 eq, catalytic)

  • Acetonitrile (solvent)

Procedure:

  • Follow the same initial steps as in Protocol 4.

  • Add sodium iodide along with 1-(4-(chloromethyl)phenyl)ethanone.

  • Reflux the reaction mixture for 16-36 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 6: N-Alkylation of Aniline with 1-(4-(Iodomethyl)phenyl)ethanone

Materials:

  • Aniline (1.0 eq)

  • 1-(4-(Iodomethyl)phenyl)ethanone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • Follow the same initial steps as in Protocol 4.

  • Add 1-(4-(iodomethyl)phenyl)ethanone to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 7: Esterification of a Carboxylic Acid with this compound

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • To a solution of the carboxylic acid in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 8: Esterification of a Carboxylic Acid with 1-(4-(Chloromethyl)phenyl)ethanone

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(4-(Chloromethyl)phenyl)ethanone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Sodium iodide (NaI) (0.1 eq, catalytic)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • Follow the same initial steps as in Protocol 7.

  • Add sodium iodide along with 1-(4-(chloromethyl)phenyl)ethanone.

  • Heat the reaction mixture to 50 °C for 8-16 hours.

  • Follow the workup and purification procedure as described in Protocol 7.

Protocol 9: Esterification of a Carboxylic Acid with 1-(4-(Iodomethyl)phenyl)ethanone

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(4-(Iodomethyl)phenyl)ethanone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • Follow the same initial steps as in Protocol 7.

  • Add 1-(4-(iodomethyl)phenyl)ethanone to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Follow the workup and purification procedure as described in Protocol 7.

Protocol 10: Chalcone Synthesis from 4'-Methylacetophenone

Materials:

  • 4'-Methylacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4'-methylacetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol.

Protocol 11: Chalcone Synthesis from 4'-Chloroacetophenone

Materials:

  • 4'-Chloroacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • Follow the same procedure as in Protocol 10, using 4'-chloroacetophenone instead of 4'-methylacetophenone.

Protocol 12: Chalcone Synthesis from 1-(4-(Hydroxymethyl)phenyl)ethanone

Materials:

  • 1-(4-(Hydroxymethyl)phenyl)ethanone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • Follow the same procedure as in Protocol 10, using 1-(4-(hydroxymethyl)phenyl)ethanone instead of 4'-methylacetophenone.

Conclusion

References

Monitoring Reactions of p-(bromomethyl)acetophenone: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time or near real-time monitoring of chemical reactions is crucial for optimization, kinetic studies, and ensuring product quality. When working with reactive intermediates like p-(bromomethyl)acetophenone, a versatile building block in pharmaceutical synthesis, selecting the appropriate analytical technique is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and other common analytical methods for monitoring reactions involving this compound, supported by experimental protocols and data.

p-(Bromomethyl)acetophenone is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals due to the high reactivity of its bromomethyl group, which readily undergoes nucleophilic substitution reactions.[1] Effective monitoring of these reactions is essential to control product formation and minimize impurities. This guide compares the utility of LC-MS with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the reaction mixture. Below is a summary of the key performance characteristics of each technique for monitoring reactions of p-(bromomethyl)acetophenone.

FeatureLC-MSHPLC-UVGC-MSNMR Spectroscopy
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV absorbance)High (based on retention time and mass fragmentation)High (based on unique chemical shifts)
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)High (ng/mL to pg/mL)Low to Moderate (mg/mL to µg/mL)
Speed (per sample) Fast (1-10 min)Moderate (5-30 min)Moderate (10-40 min)Fast (seconds to minutes per spectrum)
Real-time Monitoring Near real-time (with rapid sampling)Near real-time (with rapid sampling)Batch analysisYes (with in-situ probes)
Quantitative Accuracy High (with appropriate standards)High (with appropriate standards)High (with appropriate standards)High (quantitative without calibration under specific conditions)[2]
Sample Preparation Minimal (dilution, filtration)Minimal (dilution, filtration)May require derivatization for non-volatile compoundsMinimal (dissolution in deuterated solvent)
Instrumentation Cost HighModerateModerate to HighVery High

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and analytes of interest.

LC-MS Method

This hypothetical method is based on techniques used for similar aromatic ketones and derivatizing agents.[3]

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Positive ESI mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for p-(bromomethyl)acetophenone and expected products.[3][4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase, vortex, and inject.

HPLC-UV Method

A general reversed-phase HPLC method suitable for aromatic ketones.[5]

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[6]

  • Sample Preparation: Dilute a sample of the reaction mixture with the mobile phase and inject.

GC-MS Method

Suitable for thermally stable and volatile compounds. p-Bromoacetophenone, a related compound, has been analyzed by GC-MS.[7]

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Nonpolar capillary column (e.g., HP-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Quench a small sample of the reaction, extract with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and inject.

NMR Spectroscopy Method

Ideal for real-time, non-invasive monitoring and structural elucidation.[2][9]

  • Spectrometer: Benchtop or high-field NMR spectrometer.[2]

  • Solvent: A deuterated solvent compatible with the reaction chemistry.

  • Experiment: A series of ¹H NMR spectra are acquired over time.

  • Data Analysis: The reaction progress is monitored by integrating the signals of specific protons of the reactant and product.[2]

  • Sample Preparation: The reaction can be run directly in an NMR tube, or samples can be periodically withdrawn and prepared for analysis.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction Reaction Mixture Dilution Dilute with Mobile Phase Reaction->Dilution Injection Inject into LC-MS Dilution->Injection UHPLC UHPLC Separation (C18 Column) Injection->UHPLC ESI Electrospray Ionization UHPLC->ESI MS Mass Spectrometry (MRM Mode) ESI->MS Data Data Acquisition & Analysis MS->Data

LC-MS experimental workflow for reaction monitoring.

Method_Comparison cluster_lcms LC-MS Attributes cluster_hplc HPLC-UV Attributes cluster_gcms GC-MS Attributes cluster_nmr NMR Attributes center Analytical Goal: Reaction Monitoring of p-(bromomethyl)acetophenone LCMS LC-MS center->LCMS HPLC HPLC-UV center->HPLC GCMS GC-MS center->GCMS NMR NMR Spectroscopy center->NMR lcms_sens Highest Sensitivity lcms_sel High Selectivity (Mass) lcms_speed Fast Analysis hplc_cost Lower Cost hplc_quant Good Quantification hplc_robust Robust Method gcms_vol For Volatile Compounds gcms_struct Structural Info (Fragmentation) nmr_realtime True Real-Time nmr_struct Definitive Structure nmr_quant Absolute Quantification

Comparison of analytical methods for reaction monitoring.

Conclusion

For monitoring reactions of p-(bromomethyl)acetophenone, LC-MS offers an excellent combination of speed, sensitivity, and selectivity, making it a powerful tool for reaction optimization and impurity profiling. While HPLC-UV provides a more cost-effective and robust solution for routine quantitative analysis, it may lack the specificity of MS detection. GC-MS is a valuable alternative, particularly for confirming the identity of volatile products through its characteristic fragmentation patterns. NMR spectroscopy stands out for its ability to provide real-time, in-situ monitoring and unambiguous structural information, though with lower sensitivity and higher instrumentation cost. The ultimate choice of method will be dictated by the specific requirements of the research, development, or quality control objective.

References

Validating the Purity of Synthesized 1-(4-(Bromomethyl)phenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of methods to validate the purity of synthesized 1-(4-(Bromomethyl)phenyl)ethanone, a versatile reagent used in the synthesis of various pharmaceutical compounds.[1] We will explore common analytical techniques, present comparative data, and provide detailed experimental protocols.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound is typically compared against a commercially available standard. The following table summarizes a typical comparison, highlighting key purity metrics and potential impurities that may arise during synthesis.

ParameterSynthesized this compoundCommercial StandardMethod of Analysis
Purity Typically 90-98% (post-purification)≥99%HPLC, qNMR
Melting Point 38-42 °C38.5-40.0 °C[2]Melting Point Apparatus
Appearance Off-white to yellow solid[3]Colorless or off-white solid[3]Visual Inspection
Starting Material 1-(p-tolyl)ethanoneNot ApplicableGC-MS, NMR
Over-bromination 1-(4-(Dibromomethyl)phenyl)ethanoneNot DetectedLC-MS, NMR
Ring Bromination Isomeric brominated acetophenonesNot DetectedLC-MS, NMR
Solvent Residue e.g., Carbon Tetrachloride, Ethyl AcetateConforms to specificationGC-HS, NMR

Experimental Protocols

Accurate purity validation relies on robust analytical methodologies. Below are detailed protocols for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the chemical structure of the synthesized compound and identify any structural isomers or byproducts.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3 in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Look for the characteristic peaks: a singlet around 2.6 ppm (acetyl group protons), a singlet around 4.5 ppm (bromomethyl protons), and doublets in the aromatic region (around 7.4 and 7.9 ppm).

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals.

    • Impurity Identification: Analyze for smaller peaks that may correspond to starting material, over-brominated, or ring-brominated species.[4]

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer, often coupled with a chromatographic system like LC-MS or GC-MS.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer.

  • Ionization: Utilize an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The mass analyzer will separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Look for the molecular ion peak. For this compound (C₉H₉BrO), the expected molecular weight is approximately 213.07 g/mol .[5] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) should be visible in the mass spectrum.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of a synthesized chemical compound like this compound.

Purity_Validation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Check Initial Purity Check (TLC, Melting Point) Purification->Initial_Check Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR, IR) Initial_Check->Structural_Confirmation Purity_Quantification Purity Quantification (HPLC, qNMR, GC) Structural_Confirmation->Purity_Quantification Impurity_Profiling Impurity Profiling (LC-MS, GC-MS) Purity_Quantification->Impurity_Profiling Final_Decision Final Decision Impurity_Profiling->Final_Decision Pass Product Meets Purity Specifications Final_Decision->Pass Purity ≥ 99% Fail Further Purification or Re-synthesis Required Final_Decision->Fail Purity < 99%

Caption: Workflow for the validation of synthesized chemical purity.

Alternative Reagents

While this compound is a common reagent, other benzylic bromides can be used as alternatives depending on the specific synthetic goal. These include:

  • 1-(3-(Bromomethyl)phenyl)ethanone: An isomer that can be used to introduce the acetylbenzyl group at the meta position.

  • (4-(Bromomethyl)phenyl)(phenyl)methanone: Used when a benzoyl group is desired instead of an acetyl group.

  • 1-Bromo-4-(chloromethyl)benzene: An alternative where a different leaving group on the benzylic carbon might be advantageous.

The choice of reagent will depend on the desired final product and the specific reaction conditions. The purity of these alternatives would be validated using similar analytical techniques as described above.

References

Comparative Study of Derivatives Synthesized from 1-(4-(bromomethyl)phenyl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various classes of chemical derivatives synthesized from the versatile starting material, 1-(4-(bromomethyl)phenyl)ethanone. This document outlines their synthesis, biological activities, and provides supporting experimental data to inform future research and development.

This compound is a key intermediate in the synthesis of a wide array of heterocyclic and non-heterocyclic compounds.[1] Its reactive bromomethyl group allows for facile introduction of the p-acetylphenyl moiety into various molecular scaffolds, leading to derivatives with significant therapeutic potential. This guide focuses on a comparative evaluation of three major classes of these derivatives: 1,3,4-oxadiazoles, thiosemicarbazones, and chalcones, with a primary focus on their anticancer and anti-inflammatory activities.

Comparative Anticancer Activity

Derivatives of this compound have shown considerable promise as anticancer agents. The following sections compare the cytotoxic activities of 1,3,4-oxadiazole and thiosemicarbazone derivatives against various cancer cell lines.

1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer effects.[2] Several studies have reported on the synthesis and cytotoxic evaluation of 1,3,4-oxadiazole derivatives.

A series of twelve 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines using the MTT assay.[3] Among the synthesized compounds, four derivatives (AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12) exhibited potent cytotoxic activity with low IC50 values.[3] Notably, these compounds were found to be comparatively safer for normal cell lines (V-79).[3] The mechanism of their cytotoxicity was attributed to the induction of apoptosis, as evidenced by nuclear staining and DNA ladder assays.[3]

Another study on new 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their potential to induce apoptosis in HepG2 (liver cancer) cells through a p53-mediated intrinsic pathway.[4] Furthermore, some 1,3,4-oxadiazole derivatives have been shown to inhibit telomerase, a key enzyme in cancer cell immortality.[2]

Table 1: Comparative in vitro cytotoxic activity (IC50 in µM) of selected 1,3,4-oxadiazole derivatives. [3]

Compound IDHeLaA549
AMK OX-835.2925.04
AMK OX-9>5020.73
AMK OX-105.34>50
AMK OX-11>5045.11
AMK OX-1232.9141.92
Thiosemicarbazone Derivatives

Thiosemicarbazones are another class of compounds that have been extensively studied for their anticancer properties. Their biological activity is often attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase.

A study on novel thiosemicarbazone derivatives reported significant antimicrobial and anticancer activities.[5] Compound 4h from this series showed potent anticancer activity with an impressive IC50 value of 0.07 µM.[5] In a different study, a series of 22 thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic activities against C6 glioma and MCF7 breast cancer cell lines.[6] Several of these compounds exhibited more potent cytotoxic activity than the standard drug, Imatinib.[6] For instance, compounds 3b, c, f, g, and m showed IC50 values ranging from 9.08 to 10.59 µg/mL against the C6 cell line, while Imatinib had an IC50 of 11.68 µg/mL.[6]

Table 2: Comparative in vitro cytotoxic activity (IC50 in µg/mL) of selected thiosemicarbazone derivatives against C6 and MCF7 cancer cell lines. [6]

Compound IDC6MCF7
3b10.597.02
3c9.87>20
3f9.548.76
3g9.218.54
3m9.089.08
Imatinib (Standard)11.689.24

Comparative Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Chalcone derivatives synthesized from this compound precursors have demonstrated significant anti-inflammatory potential.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that are precursors for other flavonoids in plants. They have been reported to possess a wide range of biological activities, including anti-inflammatory effects.[7]

One study reported the synthesis and evaluation of chalcone derivatives for their ability to inhibit degranulation and 5-lipoxygenase in human neutrophils.[8] Several compounds also inhibited cyclo-oxygenase-2 (COX-2) activity.[8] Another study on novel chalcone derivatives demonstrated their anti-nociceptive and anti-inflammatory effects in animal models.[9] The anti-inflammatory properties of some of these compounds were comparable to the standard drug celecoxib.[9] A series of substituted chalcone derivatives were synthesized and evaluated for their ability to inhibit xylene-induced ear edema in mice, with some compounds showing activity comparable to or even more potent than ibuprofen.[10]

The anti-inflammatory mechanism of chalcone analogues has been linked to the regulation of NF-κB and JNK activation, leading to the suppression of iNOS and COX-2 expression.[11]

Experimental Protocols

General Synthesis of this compound

A general procedure for the synthesis of the starting material, this compound, involves the bromination of 4'-methylacetophenone. To a solution of 1-(4-methylphenyl)ethanone in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The reaction mixture is then heated to reflux for several hours. After cooling and filtration, the solvent is removed under reduced pressure to yield the desired product.[1]

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of an N-acylhydrazide. For example, a reaction of p-bromoanilino acetohydrazide with an aromatic aldehyde yields a Schiff base, which is then cyclized in the presence of an oxidizing agent like yellow mercuric oxide and iodine in DMF to form the 1,3,4-oxadiazole ring.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are generally synthesized through a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[12] For derivatives of this compound, the corresponding aldehyde or ketone would first be synthesized from the starting material.

Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide.

In vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 24 or 48 hours). After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Logical Relationships

The biological activities of these derivatives are intrinsically linked to their interactions with specific cellular signaling pathways.

Anticancer Mechanism of 1,3,4-Oxadiazoles

The anticancer activity of 1,3,4-oxadiazole derivatives often involves the induction of apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The diagram below illustrates a generalized workflow for evaluating the anticancer activity and elucidating the apoptotic pathway.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Start This compound Synth Synthesis of 1,3,4-Oxadiazole Derivatives Start->Synth Char Structural Characterization (NMR, MS, etc.) Synth->Char MTT MTT Assay on Cancer Cell Lines Char->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Nuclear Staining, DNA Ladder) IC50->Apoptosis Pathway Identify Apoptotic Pathway (Intrinsic/Extrinsic) Apoptosis->Pathway Target Identify Molecular Target (e.g., Telomerase) Pathway->Target

Caption: Workflow for Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazole Derivatives.

Anti-inflammatory Mechanism of Chalcones

The anti-inflammatory effects of chalcone derivatives are often mediated by the inhibition of key inflammatory pathways, such as the NF-κB and MAPK/JNK signaling pathways. Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB JNK JNK/MAPK Pathway LPS->JNK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines JNK->iNOS JNK->COX2 JNK->Cytokines Chalcones Chalcone Derivatives Chalcones->NFkB Inhibition Chalcones->JNK Inhibition

Caption: Inhibition of Inflammatory Pathways by Chalcone Derivatives.

Conclusion

Derivatives synthesized from this compound represent a rich source of biologically active compounds. This comparative guide highlights the potential of 1,3,4-oxadiazoles and thiosemicarbazones as anticancer agents and chalcones as anti-inflammatory agents. The provided data and experimental outlines can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, guiding the design and development of novel therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising scaffolds.

References

A Comparative Analysis of the Biological Activity of 1-(4-(bromomethyl)phenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(4-(bromomethyl)phenyl)ethanone is a versatile α-haloketone that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its inherent reactivity, attributed to the presence of both a carbonyl group and a reactive bromomethyl group, allows for facile chemical modifications, leading to the generation of diverse molecular scaffolds. This guide provides a comparative overview of the biological activities of various analogs derived from this compound, with a primary focus on their anticancer and antimicrobial properties. The information presented is collated from multiple studies to offer a comprehensive understanding of the structure-activity relationships of these compounds.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives synthesized from this compound and its precursors have demonstrated notable anticancer activity against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity, typically represented by IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of several thiazole analogs.

Table 1: Cytotoxic Activity of 4-(4-bromophenyl)-thiazol-2-amine Analogs against MCF-7 Breast Cancer Cells
Compound IDR-GroupIC50 (µM) vs. MCF-7Reference
p2 4-chlorophenyl10.5[1]
5-fluorouracil (Standard) -5.2[1]
Table 2: Cytotoxic Activity of Substituted Thiazole Analogs against MCF-7 and HepG2 Cancer Cells
Compound IDR-GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2Reference
4c 4-hydroxy-3-methoxybenzylidene2.57 ± 0.167.26 ± 0.44[2]
4b 4-bromobenzylidene31.5 ± 1.9151.7 ± 3.13[2]
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51[2]
Table 3: Cytotoxic Activity of 2,4-Disubstituted-1,3-thiazole Analogs against MCF-7 Cells
Compound IDStructure DescriptionIC50 (µg/mL) vs. MCF-7Reference
8 Brominated 2,4-disubstituted thiazole3.36 ± 0.06[3]
7a Acetylated 2,4-disubstituted thiazole6.09 ± 0.44[3]
Staurosporine (Standard) -5.25[3]

Antimicrobial Activity of Thiazole and Pyrimidine Analogs

Derivatives of this compound have also been explored for their antimicrobial properties. The data, often presented as Minimum Inhibitory Concentration (MIC), indicates the potential of these compounds to combat various bacterial and fungal strains.

Table 4: Antimicrobial Activity of Selected Thiazole and Pyrimidine Analogs
Compound ClassTarget OrganismMIC (µg/mL)Reference
Thiazole DerivativeBacillus subtilis>100[4]
Thiazole DerivativeEscherichia coli>100[4]
Pyrimidine DerivativeBacillus subtilis6.25[4]
Pyrimidine DerivativeEscherichia coli12.5[4]
Halogenated PyrrolopyrimidineStaphylococcus aureus8[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of the parent compound, this compound, involves the bromination of 4'-methylacetophenone.

Procedure:

  • A solution of 1-(4-methylphenyl)ethanone in carbon tetrachloride is prepared.

  • N-bromosuccinimide and a radical initiator, such as benzoyl peroxide, are added to the solution.

  • The reaction mixture is heated to reflux for a specified period (e.g., 3 hours).

  • After cooling to room temperature, the mixture is filtered.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[7][9]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 72 hours).[9]

  • MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7] The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][12][13][14]

Protocol:

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[11]

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13]

  • Inoculation: Each well is inoculated with the microbial suspension.[11][13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualizing Synthesis and Biological Pathways

Experimental Workflow for Analog Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of analogs from this compound and their subsequent biological screening.

G A This compound (Starting Material) B Reaction with Thiourea/Thioamide A->B Hantzsch Thiazole Synthesis D Reaction with Urea/Thiourea & Aldehyde A->D Biginelli Reaction C Thiazole Analogs B->C F Biological Screening C->F E Pyrimidine Analogs D->E E->F G Anticancer Activity (e.g., MTT Assay) F->G H Antimicrobial Activity (e.g., Broth Microdilution) F->H

Caption: Workflow for synthesis and biological evaluation of analogs.

Simplified Intrinsic Apoptosis Signaling Pathway

Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The diagram below shows a simplified representation of the intrinsic apoptosis pathway, a common mechanism of action for cytotoxic compounds.

G cluster_cell Cancer Cell A Anticancer Analog B Mitochondrial Stress A->B C Bax/Bak Activation B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis (Cell Death) F->G

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-(4-(Bromomethyl)phenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-(4-(Bromomethyl)phenyl)ethanone (CAS No. 51229-51-7), a compound commonly used in pharmaceutical synthesis and chemical research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in compliance with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke when handling this compound.

  • Ensure adequate ventilation and use a chemical fume hood for all operations.

Disposal Plan: Chemical Neutralization and Waste Collection

The primary hazard of this compound is the reactive bromomethyl group. This can be neutralized through chemical means before final disposal. The recommended method is hydrolysis using a basic solution, which converts the bromomethyl group to a less reactive hydroxymethyl group.

Experimental Protocol: Chemical Neutralization (Hydrolysis)

This protocol details the step-by-step procedure for the neutralization of small quantities of this compound.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. Add a stir bar.

  • Dilution: If the waste is in a solid form or a concentrated solution, dilute it with a compatible solvent (e.g., ethanol or acetone) to ensure efficient reaction.

  • Neutralization: Slowly add 1 M sodium hydroxide solution to the waste while stirring. The addition should be done in a controlled manner to avoid excessive heat generation.

  • Monitoring: Monitor the pH of the solution periodically using pH paper or a pH meter. Continue adding sodium hydroxide until the pH is between 9 and 10 and remains stable for at least 30 minutes.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the hydrolysis reaction is complete.

  • Final pH Adjustment: After the reaction period, check the pH again. If necessary, adjust to a neutral pH (6-8) by adding a dilute acid (e.g., 1 M hydrochloric acid) dropwise.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal. As a halogenated organic compound, all waste generated from the use and neutralization of this compound must be collected and labeled appropriately.

Table 2: Waste Stream Management

Waste TypeCollection ContainerLabeling Requirements
Solid this compound Labeled, sealed, and compatible waste container."Hazardous Waste: Halogenated Organic Solid" and the chemical name.
Contaminated Labware (gloves, pipette tips, etc.) Designated solid waste container lined with a chemically resistant bag."Hazardous Waste: Solid Debris Contaminated with this compound"
Neutralized Aqueous Solution Labeled, sealed, and compatible liquid waste container."Hazardous Waste: Aqueous Halogenated Organic Waste" and a list of contents.

Final Disposal Procedures

All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour any waste down the drain.

The disposal workflow is summarized in the diagram below.

DisposalWorkflow cluster_prep Preparation & Handling cluster_neutralization Chemical Neutralization cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear appropriate PPE C Dilute waste (if necessary) A->C B Handle in a fume hood B->C D Add 1M NaOH solution slowly C->D E Monitor and maintain pH 9-10 D->E F Stir for at least 2 hours E->F G Neutralize to pH 6-8 F->G H Collect neutralized liquid waste G->H J Label all containers correctly H->J I Collect contaminated solid waste I->J K Contact EHS for pickup J->K

Caption: Disposal workflow for this compound.

By following these procedures, you will ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for everyone. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling 1-(4-(Bromomethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1-(4-(Bromomethyl)phenyl)ethanone. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards are summarized below, with the necessary personal protective equipment to mitigate risks.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing.
Serious Eye Damage (Category 1)H318: Causes serious eye damageChemical safety goggles and a face shield are mandatory.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationUse only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If dust is generated, a respirator may be necessary.

Note: This compound is a lachrymator, meaning it can cause tearing and irritation upon exposure to its vapors or dust. The bromomethyl group also classifies it as a potential alkylating agent, which are often toxic and should be handled with extreme care.

Operational Plan for Handling

Follow this step-by-step guide for the safe handling of this compound.

2.1. Preparation and Engineering Controls

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[4]

  • Fume Hood: All handling of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Spill Kit: Ensure a spill kit appropriate for hazardous solids is readily accessible.[5]

  • Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.

2.2. Handling Procedure

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the solid compound within the fume hood. To prevent generating dust, use a spatula and avoid pouring the powder from a height.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to minimize splashing.

  • Reactions: Conduct all reactions in a closed or contained system within the fume hood.

  • Post-Handling: After handling, decontaminate the work area and any equipment used.

2.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store in a locked cabinet or area to restrict access.[3]

  • The compound should be stored in a refrigerator.[6]

Spill and Emergency Plan

3.1. Spill Response

  • Small Spills (Solid):

    • Evacuate the immediate area and alert nearby personnel.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material for solids (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully scoop the mixture into a labeled, sealable waste container.[5]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Await response from trained emergency personnel.

3.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., gloves, absorbent pads, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed container for halogenated organic waste.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Fume Hood and Spill Kit b->c d Weigh Solid c->d Proceed to Handling e Prepare Solution d->e f Conduct Reaction e->f g Decontaminate Work Area f->g After Experiment h Segregate and Label Waste g->h i Store Waste for Pickup h->i

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.